Product packaging for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one(Cat. No.:CAS No. 142328-06-1)

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Cat. No.: B139227
CAS No.: 142328-06-1
M. Wt: 138.12 g/mol
InChI Key: YONIOJQXOFZEDM-UHFFFAOYSA-N
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Description

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a versatile benzoxadiazole derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound is a key precursor in the synthesis of complex heterocyclic systems, including novel dihydrobenzisoxazoles designed with 2-aminothiazole moieties, which have shown promising antiproliferative activity against various cancer cell lines in preclinical studies . The benzoxadiazole core is of significant interest in developing novel pharmacological agents. Notably, closely related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been extensively studied for their potent biological activities . A prominent example is the compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX), which acts as a highly efficient inhibitor of the glutathione S-transferase P1-1 (GSTP1-1) enzyme . This mechanism triggers apoptosis in multiple tumor cell lines at micro- and sub-micromolar concentrations and is being investigated as a promising anticancer agent that can overcome certain drug resistance pathways . The structural flexibility of the this compound scaffold allows for various chemical modifications, enabling researchers to explore its potential across different therapeutic areas. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B139227 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one CAS No. 142328-06-1

Properties

IUPAC Name

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIOJQXOFZEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337483
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142328-06-1
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic ketone of interest in medicinal and materials chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information from its close derivatives and related benzoxadiazole structures to infer its likely characteristics and reactivity profile.

Core Chemical Structure and Properties

This compound, also known by its synonym 4-keto-4,5,6,7-tetrahydrobenzofurazan, possesses a bicyclic structure fusing a dihydro-oxadiazole ring with a cyclohexenone moiety. The core scaffold, 2,1,3-benzoxadiazole (also known as benzofurazan), is a key building block in the synthesis of various functional materials and biologically active compounds. Derivatives of 2,1,3-benzoxadiazole are noted for their applications as fluorophores and have been investigated for their potential as anticancer agents.

General Properties of the Benzoxadiazole Scaffold:

  • Aromaticity and Reactivity: The benzoxadiazole ring system is aromatic and generally exhibits electron-withdrawing properties. This influences the reactivity of the fused ring system.

  • Fluorescence: Many benzoxadiazole derivatives are known to be fluorescent, a property that is sensitive to their chemical environment and substitution patterns.

  • Biological Activity: Various derivatives have shown promising biological activities, including as inhibitors for enzymes like glutathione S-transferases.

A summary of the computed chemical properties for the core molecule and a key derivative, its oxime, are presented below.

PropertyThis compound (Predicted)(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1][2]
Molecular Formula C₆H₆N₂O₂C₆H₇N₃O₂
Molecular Weight 138.13 g/mol 153.14 g/mol
Exact Mass 138.0429 g/mol 153.053826 g/mol
InChI InChI=1S/C6H6N2O2/c9-4-2-1-3-5-6(4)8-10-7-5/h1-3H2InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+
InChIKey Not AvailableMPQCYPOGJHSLHA-QPJJXVBHSA-N
Canonical SMILES C1CC2=NON=C2C(=O)C1C1CC2=NON=C2C(=NO)C1

Synthesis and Reactivity

A plausible synthetic workflow for a related benzoxadiazole is depicted below. This diagram illustrates a general approach that could potentially be adapted for the synthesis of the target molecule.

Synthesis_Workflow Start 2-Nitroaniline Step1 Cyclization (e.g., with NaOCl, TBAB) Start->Step1 Reagents Intermediate1 2,1,3-Benzoxadiazole 1-oxide Step1->Intermediate1 Forms Step2 Deoxygenation (e.g., with PPh3) Intermediate1->Step2 Reactant Product 2,1,3-Benzoxadiazole Step2->Product Yields

Caption: A generalized synthetic workflow for the preparation of a 2,1,3-benzoxadiazole scaffold.

The reactivity of this compound is expected to be dictated by the ketone functional group and the electron-withdrawing nature of the benzoxadiazole ring. Potential reactions could include:

  • Nucleophilic addition to the carbonyl group: The ketone at the 4-position is susceptible to attack by nucleophiles. This is exemplified by the formation of the corresponding oxime derivative.

  • Reactions at the α-protons: The protons on the carbon atoms adjacent to the ketone (positions 5 and 7) are expected to be acidic and could participate in enolate formation and subsequent reactions.

  • Reduction of the ketone: The carbonyl group can likely be reduced to a hydroxyl group using standard reducing agents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, spectral information for its oxime derivative provides insights into the core structure.

NMR Spectroscopy of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:

  • ¹H NMR: Spectra are available and would show signals corresponding to the protons on the saturated portion of the cyclohexene ring, as well as the oxime proton.[1][2]

  • ¹³C NMR: Spectra would reveal the chemical shifts of the carbon atoms in the molecule, including the characteristic signal for the carbon of the C=NOH group.

Mass Spectrometry of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:

  • GC-MS data is available and would show the molecular ion peak corresponding to its exact mass.[1]

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature of specific biological activities or signaling pathway interactions for this compound. However, the broader class of 2,1,3-benzoxadiazole derivatives has been investigated for various pharmacological effects.

For instance, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs). These compounds have been shown to induce apoptosis in tumor cell lines. The proposed mechanism involves the conjugation of the benzoxadiazole derivative with glutathione (GSH), which then binds tightly to the active site of the GST enzyme.

The logical relationship for this inhibitory mechanism is illustrated in the following diagram:

GST_Inhibition_Pathway NBD_Derivative 7-Nitro-2,1,3-benzoxadiazole Derivative Complex NBD-GSH-GST Complex (Inactive) NBD_Derivative->Complex Conjugates with GSH and binds to GST GSH Glutathione (GSH) GSH->Complex GST Glutathione S-Transferase (GST) GST->Complex Inhibited by Apoptosis Apoptosis Complex->Apoptosis Triggers

Caption: A simplified diagram illustrating the proposed mechanism of GST inhibition by a 7-nitro-2,1,3-benzoxadiazole derivative.

Given the structural similarities, it is plausible that this compound and its derivatives could be explored for similar biological activities. However, this would require dedicated experimental investigation.

Experimental Protocols

As previously noted, a specific experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the synthesis of a 2,1,3-benzoxadiazole from a 2-nitroaniline precursor, based on established methods, is provided below for illustrative purposes.

Illustrative Synthesis of a 2,1,3-Benzoxadiazole Scaffold:

Step 1: Cyclization to form the N-oxide

  • Dissolve the substituted 2-nitroaniline in a suitable organic solvent (e.g., diethyl ether).

  • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., concentrated KOH solution).

  • Cool the mixture in an ice bath and slowly add an oxidizing agent (e.g., sodium hypochlorite solution) while stirring vigorously.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude 2,1,3-benzoxadiazole 1-oxide.

Step 2: Deoxygenation to the 2,1,3-Benzoxadiazole

  • Dissolve the crude 2,1,3-benzoxadiazole 1-oxide in a suitable solvent (e.g., toluene).

  • Add a deoxygenating agent (e.g., triphenylphosphine).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and purify the product by filtration and chromatography to yield the final 2,1,3-benzoxadiazole.

Disclaimer: This is a generalized protocol and would require significant optimization for the synthesis of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data on this specific molecule is scarce, its structural relationship to the well-studied benzoxadiazole family suggests a rich chemistry and potential for biological activity. Further research is warranted to fully elucidate its properties, develop efficient synthetic routes, and explore its potential applications. This guide serves as a foundational resource, collating the available information and providing a framework for future studies.

References

Navigating the Mechanistic Maze: A Technical Guide to the Biological Activities of Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for the broader class of benzoxadiazole and oxadiazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating compounds containing these core scaffolds, with the understanding that the specific activities of this compound may vary.

Introduction to the Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole ring system, a fused heterocycle, is a prominent pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities. These compounds are recognized for their ability to interact with various biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The electronic nature of the benzoxadiazole ring contributes to its ability to participate in various non-covalent interactions with biological macromolecules, making it a versatile scaffold for drug design.

Core Mechanisms of Action of Benzoxadiazole Derivatives

Research into benzoxadiazole and its related oxadiazole analogs has unveiled several key mechanisms through which these compounds exert their biological effects. A predominant area of investigation has been their application as anticancer agents, where they have been shown to modulate critical cellular processes.

Enzyme Inhibition

A primary mechanism of action for many benzoxadiazole derivatives is the inhibition of key enzymes involved in disease progression.

  • Glutathione S-Transferases (GSTs): Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been identified as potent inhibitors of glutathione S-transferases.[1] For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) acts as a suicide inhibitor, binding to the H-site of GSTs and forming a stable complex.[1] This inhibition can disrupt cellular detoxification pathways and sensitize cancer cells to other therapeutic agents.

  • Other Enzymatic Targets: The broader class of oxadiazole-containing compounds has been shown to inhibit a range of other enzymes crucial for cancer cell survival, including telomerase, histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[2]

Modulation of Cellular Signaling Pathways

Benzoxadiazole derivatives can interfere with intracellular signaling cascades, often leading to the induction of apoptosis in cancer cells.

  • JNK Signaling Pathway: A well-documented example is the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway by NBDHEX.[3] This compound disrupts the inhibitory complex between GSTP1-1 and JNK, leading to JNK activation and subsequent apoptosis.[3] This mechanism highlights the potential for targeted activation of pro-apoptotic pathways.

Quantitative Data on Biologically Active Benzoxadiazole and Oxadiazole Derivatives

The following tables summarize key quantitative data for representative benzoxadiazole and oxadiazole derivatives, illustrating their potency against various biological targets and cell lines.

CompoundTarget/Cell LineActivity MetricValueReference
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)Me501 Human MelanomaIC501.2 ± 0.1 µM[3]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)A375 Human MelanomaIC502.0 ± 0.2 µM[3]
2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleTelomeraseIC501.27 ± 0.05 µM[2]
1,2,4-Oxadiazole Derivative 16a MCF-7 (Breast Cancer)IC500.68 µM[6]
1,2,4-Oxadiazole Derivative 16a A-549 (Lung Cancer)IC501.56 µM[6]
1,2,4-Oxadiazole Derivative 16a A-375 (Melanoma)IC500.79 µM[6]
1,2,4-Oxadiazole Derivative 16b MCF-7 (Breast Cancer)IC500.22 µM[6]
1,2,4-Oxadiazole Derivative 16b A-549 (Lung Cancer)IC501.09 µM[6]
1,2,4-Oxadiazole Derivative 16b A-375 (Melanoma)IC501.18 µM[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and extension of these findings. Below are generalized protocols for key experiments cited in the literature concerning benzoxadiazole derivatives.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a test compound on the viability of cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

Objective: To quantify the inhibitory effect of a test compound on a specific enzyme.

Methodology (General Spectrophotometric Assay):

  • Reagent Preparation: Prepare a buffer solution, the enzyme, the substrate, and the test compound at various concentrations.

  • Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and the test compound. Incubate for a short period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to an appropriate model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 or Ki value.

Visualizing the Mechanisms

Diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Stress Extracellular Stress GSTP1_1_JNK_Complex GSTP1-1 - JNK (Inactive Complex) NBDHEX NBDHEX NBDHEX->GSTP1_1_JNK_Complex Disrupts Complex JNK_Active JNK (Active) GSTP1_1_JNK_Complex->JNK_Active Releases Apoptosis_Proteins Pro-Apoptotic Proteins JNK_Active->Apoptosis_Proteins Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: JNK signaling pathway activation by a benzoxadiazole derivative.

G Start Start Compound_Library Benzoxadiazole Derivative Library Start->Compound_Library Primary_Screening High-Throughput Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Lines Cell_Culture->Primary_Screening Hit_Identification Identify Compounds with IC50 < X µM Primary_Screening->Hit_Identification Secondary_Screening Mechanism-Based Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Hit_Identification->Secondary_Screening Active End End Hit_Identification->End Inactive Lead_Optimization Structure-Activity Relationship Studies Secondary_Screening->Lead_Optimization In_Vivo_Testing Animal Models Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->End

Caption: General workflow for screening benzoxadiazole derivatives.

Conclusion and Future Directions

The benzoxadiazole scaffold represents a promising starting point for the development of novel therapeutics. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the versatility of this chemical class. While significant progress has been made in understanding the biological activities of various derivatives, further research is warranted to elucidate the precise mechanisms of action for specific compounds like this compound. Future studies should focus on target identification and validation, as well as the exploration of structure-activity relationships to optimize potency and selectivity. Such efforts will be instrumental in translating the therapeutic potential of this important class of compounds into clinical applications.

References

Spectroscopic Analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives. Due to the limited availability of public domain spectroscopic data for the parent ketone, this document focuses on the well-characterized oxime derivative, (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime . This guide aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzoxadiazole-based compounds in drug discovery and materials science.

Introduction to 2,1,3-Benzoxadiazoles

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with a 1,2,5-oxadiazole ring, impart a range of biological activities and interesting photophysical characteristics. Derivatives of this core structure have been investigated for their potential as anticancer agents, enzyme inhibitors, and fluorescent probes. A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships (SAR).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime.

Table 1: ¹H NMR Spectroscopic Data of (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1][2]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not fully available in search results

Note: While the existence of a ¹H NMR spectrum is confirmed, the detailed peak assignments are not publicly available in the search results. A typical ¹H NMR spectrum for this compound would show signals corresponding to the aliphatic protons on the dihydro portion of the ring and the oxime proton.

Table 2: ¹³C NMR Spectroscopic Data of (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1]
Chemical Shift (δ, ppm)Assignment
Data not fully available in search results

Note: The availability of a ¹³C NMR spectrum is indicated, but specific chemical shift values are not provided in the search results. The spectrum would be expected to show distinct signals for the sp² and sp³ hybridized carbons in the molecule.

Table 3: Mass Spectrometry Data for (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1]
m/zInterpretation
Data not fully available in search results

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) profile is available for this compound, which would provide the molecular ion peak and characteristic fragmentation patterns aiding in its identification.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific parameters for the title compound are not fully detailed in the provided search results, the following represents standard methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrals of the hydrogen nuclei.

  • ¹³C NMR Acquisition: Carbon NMR spectra, often proton-decoupled, are acquired to identify the number and chemical environment of the carbon atoms.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before detection.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can be interpreted to elucidate the structure of the compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or in solution.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The instrument passes infrared radiation through the sample, and the absorbance at different wavenumbers is measured.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, C=N, N-O).

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis and a potential synthetic pathway for benzoxadiazole derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution for NMR KbrPellet Preparation of KBr Pellet Synthesis->KbrPellet for IR MS Mass Spectrometer (e.g., GC-MS) Synthesis->MS for MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer KbrPellet->IR NMR_Data Structure Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Synthesis_Pathway Start Substituted o-Nitroaniline Intermediate1 2,1,3-Benzoxadiazole N-oxide (via cyclization) Start->Intermediate1 e.g., NaOCl Final_Product Substituted 2,1,3-Benzoxadiazole (via reduction) Intermediate1->Final_Product e.g., PPh₃ Signaling_Pathway NBD_Derivative NBD Derivative GST Glutathione S-Transferase (GST) NBD_Derivative->GST Binds to active site Complex NBD-GST Complex (Inactive) GST->Complex Apoptosis Apoptosis Complex->Apoptosis Triggers

An In-Depth Technical Guide to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives, compounds of interest in medicinal chemistry and drug development. While a specific CAS number for the parent compound remains unassigned, this document consolidates available data on closely related analogues, including its N-oxide and oxime derivatives. It covers plausible synthetic routes, spectral and physicochemical properties, and explores potential biological activities with a focus on the c-Jun N-terminal kinase (JNK) signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

A CAS number has been assigned to the N-oxide derivative:

  • Compound Name: 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, 1-oxide

  • CAS Number: 40345-49-1

Spectroscopic data has been reported for the oxime derivative, (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime. This information is crucial for the characterization of this class of compounds.

Table 1: Spectroscopic Data for (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime [1][2]

Spectroscopy Type Data Highlights
1H NMRAvailable spectral data can be accessed through specialized databases for detailed chemical shift and coupling constants.
13C NMRAvailable spectral data can be accessed through specialized databases for detailed chemical shift information.
Mass Spectrometry (GC-MS)The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[1]

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of benzofuroxans (benzoxadiazole-N-oxides) and related derivatives.[3][4]

General Synthetic Approach for the Dihydro-benzoxadiazolone Core

A potential synthetic pathway could involve the oxidative cyclization of a suitably substituted o-nitroaniline precursor. The synthesis of benzofuroxan, a related structure, often involves the reaction of an ortho-substituted nitrobenzene with a reducing agent or a nucleophile.[3]

Experimental Protocol: Plausible Synthesis of the this compound Core

This protocol is a generalized procedure based on known methods for analogous compounds. Optimization will be required for specific substrates.

Materials:

  • Substituted 1,2-dinitrocyclohexene

  • Sodium azide or other suitable nitrene source

  • Solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the substituted 1,2-dinitrocyclohexene in an appropriate solvent, such as DMF, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add sodium azide to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

  • After the initial reaction subsides, heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.

Biological Activity and Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6] Of particular interest is the interaction of some benzoxadiazole derivatives with the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in apoptosis, inflammation, and cellular stress responses.[][8]

The JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[] Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including the transcription factor c-Jun, ultimately resulting in apoptosis or other cellular responses. Some benzoxadiazole derivatives have been shown to induce apoptosis through the activation of the JNK pathway.[9]

Below is a simplified representation of the JNK signaling pathway potentially modulated by benzoxadiazole derivatives.

JNK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis benzoxadiazole Benzoxadiazole Derivative benzoxadiazole->jnk Activation

Caption: Simplified JNK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, standard in vitro assays can be employed.

3.2.1. Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Western Blotting for JNK Activation

This protocol is used to detect the phosphorylation (activation) of JNK in response to treatment with a test compound.[12][13]

Materials:

  • Cultured cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK and anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total-JNK to ensure equal loading.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While data on the parent compound is limited, the available information on its derivatives suggests a rich chemistry and potential for biological activity, particularly through the modulation of the JNK signaling pathway. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of new compounds based on this heterocyclic system, paving the way for future discoveries in drug development.

Workflow and Logical Relationships

The following diagram illustrates the workflow from compound synthesis to the evaluation of its biological effect on the JNK signaling pathway.

workflow synthesis Synthesis of Benzoxadiazole Derivative purification Purification & Characterization (NMR, MS) synthesis->purification treatment Treatment with Compound purification->treatment cell_culture Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot Western Blot (p-JNK, JNK) protein_extraction->western_blot western_blot->data_analysis

Caption: Experimental workflow.

References

Technical Guide: Solubility and Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining solubility in organic solvents. Furthermore, it outlines a plausible synthetic route for the compound and explores the potential biological significance of the broader benzoxadiazole class of molecules, particularly in the context of cell signaling pathways relevant to drug development.

Solubility of this compound

Predicted Solubility Profile

Based on its chemical structure, which contains both polar (ketone, N-oxide) and non-polar (dihydro-aromatic ring) moieties, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will likely be highest in polar aprotic solvents and lower in non-polar and polar protic solvents. A suggested list of solvents for initial screening is provided in the experimental protocol.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexane) of analytical grade

  • Scintillation vials or flasks with airtight screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visible at the end of this period.

  • Sample Collection and Filtration: Once equilibrium is reached, stop the shaker and allow the solid to settle. Carefully withdraw a sample from the supernatant using a micropipette. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation:

The determined solubility data should be presented in a clear, tabular format for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Chloroform25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value

Synthesis and Experimental Workflow

While a specific, documented synthesis for this compound is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of related benzoxadiazole structures.

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound. This would likely involve the cyclization of a suitably substituted cyclohexane-1,2-dione derivative.

G cluster_synthesis Proposed Synthesis Workflow Start Start Reactant Substituted Cyclohexane-1,2-dione Start->Reactant Cyclization Cyclization Reaction Reactant->Cyclization 1. Reagent Nitrosating Agent (e.g., Sodium Nitrite in Acid) Reagent->Cyclization 2. Intermediate Dioxime Intermediate Cyclization->Intermediate Dehydration Dehydration/Oxidative Cyclization Intermediate->Dehydration Product This compound Dehydration->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Biological Context: Benzoxadiazoles in Signaling Pathways

Benzoxadiazole derivatives have been investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling proteins. A notable area of research is their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3][4][5] VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified VEGFR-2 signaling pathway and the putative point of inhibition by benzoxadiazole derivatives.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor Benzoxadiazole Derivative Inhibitor->Dimerization Inhibits

References

Technical Guide on the Crystal Structure of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: Data Unavailability and Analysis of Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Crystal Structure of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

This technical guide addresses the request for information on the crystal structure of this compound. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure data for this compound is not publicly available at this time. No published studies providing the crystallographic parameters, such as unit cell dimensions, bond lengths, and angles for this compound, could be identified.

While direct experimental data for the target compound is unavailable, this guide provides an analysis of closely related compounds containing the 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole core structures for which crystallographic data have been reported. This information can offer valuable insights into the potential structural characteristics and intermolecular interactions of the requested molecule.

Context and Importance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole moiety, also known as benzofurazan, is a prominent heterocyclic scaffold in medicinal chemistry and materials science. Derivatives of this structure are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their unique electronic properties also make them useful as fluorophores and components in organic electronics.[1][2] The investigation of their crystal structures is crucial for understanding structure-activity relationships, designing novel therapeutic agents, and engineering new materials.

Analysis of Related Crystal Structures

In the absence of data for this compound, we can examine the crystal structures of related benzothiadiazole derivatives to infer potential structural features. For instance, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole has been determined, revealing a planar benzothiadiazole core with the thiophene rings twisted relative to the central ring system.[3] Such studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and properties of these compounds.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

While a specific protocol for the synthesis and crystallization of this compound is not available, general methods for the synthesis of the 2,1,3-benzoxadiazole core have been reported. A common route involves the dehydration of o-nitroanilines. For example, 2,1,3-benzoxadiazole-1-oxide can be synthesized from 2-nitroaniline, which can then be deoxygenated to form the 2,1,3-benzoxadiazole ring.[1][2]

A general workflow for the synthesis of such derivatives is outlined below.

Synthesis_Workflow General Synthesis Workflow for 2,1,3-Benzoxadiazole Derivatives Start Starting Material (e.g., Substituted o-nitroaniline) Step1 Cyclization Reaction (e.g., Dehydration) Start->Step1 Step2 Intermediate Product (e.g., 2,1,3-Benzoxadiazole-1-oxide) Step1->Step2 Step3 Further Functionalization / Reduction Step2->Step3 Final_Product Target 2,1,3-Benzoxadiazole Derivative Step3->Final_Product Crystallization Crystallization (e.g., Slow Evaporation) Final_Product->Crystallization Crystal_Structure Single Crystal X-ray Diffraction Crystallization->Crystal_Structure

Caption: General workflow for synthesis and crystal structure determination.

Potential Signaling Pathways and Biological Activity

Derivatives of benzoxadiazoles and related heterocycles have been implicated in various biological pathways. For example, certain nitro-benzoxadiazole derivatives have been shown to inhibit glutathione S-transferases (GSTs), leading to the activation of the JNK signaling pathway and apoptosis in cancer cells. While no specific signaling pathways have been identified for this compound, its structural similarity to other biologically active oxadiazoles suggests potential for interaction with various cellular targets.[1][2]

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Involvement Molecule This compound (or derivative) Target Cellular Target (e.g., Enzyme, Receptor) Molecule->Target Interaction Pathway Signaling Pathway Modulation (e.g., Kinase Cascade) Target->Pathway Activation / Inhibition Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion and Future Directions

References

Potential Biological Activity of the Benzoxadiazole Core: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential biological activity of the 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one core structure. Due to a lack of specific published data on this exact molecule, this document focuses on the well-characterized biological activities of a closely related and extensively studied class of compounds: 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives . The information presented herein, particularly regarding the anticancer properties of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), serves as a proxy to infer the potential therapeutic applications of the broader benzoxadiazole scaffold.

Introduction to the Benzoxadiazole Scaffold

Benzoxadiazole and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities stem from the unique electronic and structural properties of the benzoxadiazole ring system, which allows for a wide range of molecular interactions. While the specific biological profile of this compound remains to be elucidated, the extensive research on NBD derivatives provides a strong foundation for predicting its potential as a bioactive molecule.

Anticancer Activity of 7-Nitro-2,1,3-Benzoxadiazole (NBD) Derivatives

A prominent member of the NBD family, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent anticancer activity across various cancer cell lines. This activity is primarily attributed to its role as an inhibitor of Glutathione S-Transferases (GSTs), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells and contributes to drug resistance.

Quantitative Biological Activity Data

The cytotoxic and inhibitory activities of NBDHEX have been quantified in several studies. The following tables summarize the key findings.

Cell LineCancer TypeIC50 (µM)Reference
Me501Human Melanoma1.2 ± 0.1[1]
A375Human Melanoma2.0 ± 0.2[1]
H69Small Cell Lung Cancer2.3 ± 0.6[2]
H69AR (MRP1-overexpressing)Small Cell Lung Cancer4.5 ± 0.9[2]
MCF-7Breast Cancer3.35 ± 0.18 (Adriamycin)[3]
MCF-7/ADR (Adriamycin-resistant)Breast Cancer150.57 ± 3.07 (Adriamycin)[3]

Table 1: In vitro cytotoxicity (IC50) of NBDHEX against various human cancer cell lines.

EnzymeInhibitionIC50 (µM)Reference
GSTP1-1-0.80[4]
GSTM2-2-< 0.01[4]
GSTpi50% inhibition0.5 - 1.0[3]

Table 2: Inhibitory activity of NBDHEX against Glutathione S-Transferase (GST) isozymes.

Mechanism of Action: JNK Pathway Activation

The primary mechanism of action for the anticancer activity of NBDHEX involves the inhibition of GSTP1-1. This inhibition leads to the disruption of the protein-protein interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. The dissociation of this complex results in the activation of the JNK signaling pathway, ultimately leading to programmed cell death in cancer cells.

JNK_Pathway_Activation cluster_inhibition Inhibition of GSTP1-1 cluster_activation JNK Activation & Apoptosis NBDHEX NBDHEX GSTP1_1 GSTP1-1 NBDHEX->GSTP1_1 Inhibits JNK JNK GSTP1_1_JNK_Complex GSTP1-1 / JNK Complex (Inactive) GSTP1_1->GSTP1_1_JNK_Complex Sequesters JNK JNK->GSTP1_1_JNK_Complex Apoptosis Apoptosis JNK->Apoptosis Activation GSTP1_1_JNK_Complex->JNK Dissociation MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Theoretical Exploration of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical overview of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental and theoretical studies on this specific molecule, this document outlines the established computational methodologies and protocols used for the broader class of 2,1,3-benzoxadiazole derivatives. The data presented herein is illustrative, based on typical findings for related structures, to provide a framework for future research.

Introduction to 2,1,3-Benzoxadiazoles

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic structure in the development of novel therapeutic agents and functional organic materials.[1] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] Their unique electronic and photophysical characteristics also make them valuable as fluorescent probes and components in organic electronics.[4][5]

Theoretical and computational studies are crucial for understanding the electronic structure, molecular properties, and reactivity of these compounds.[1] In silico methods, such as Density Functional Theory (DFT) and molecular docking, facilitate the rational design of new derivatives with optimized properties, thereby accelerating the discovery and development process.[1] This guide focuses on the theoretical approaches applicable to this compound.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related benzoxadiazole derivatives. A potential pathway could involve the cyclization of a suitably substituted cyclohexane-1,3-dione derivative.

cluster_start Starting Materials cluster_reaction1 Nitration cluster_reaction2 Reductive Cyclization cyclohexane-1,3-dione Substituted cyclohexane-1,3-dione nitrated_intermediate 2-nitro-cyclohexane-1,3-dione cyclohexane-1,3-dione->nitrated_intermediate Nitration nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) target_molecule This compound nitrated_intermediate->target_molecule Reduction & Cyclization reducing_agent Reducing Agent (e.g., SnCl2/HCl)

A potential synthetic workflow for the target compound.

Core Theoretical Methodologies and Protocols

The theoretical investigation of this compound would employ a range of computational chemistry techniques to elucidate its structural, electronic, and biological properties.

Density Functional Theory (DFT)

DFT is a fundamental method for determining the electronic structure and optimized geometry of molecules, offering a good balance between computational cost and accuracy.[1]

Protocol for Geometry Optimization and Electronic Properties:

  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

  • Functional and Basis Set Selection: The B3LYP hybrid functional with a 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic structure calculations of organic molecules.[6]

  • Calculation: A geometry optimization calculation is run to find the lowest energy conformation of the molecule.

  • Analysis: From the optimized structure, key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) can be calculated.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[1]

Protocol for Simulating UV-Vis Absorption Spectra:

  • Ground State Optimization: An initial DFT optimization of the ground state geometry is performed as described above.[1]

  • Excited States Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

  • Spectral Simulation: The calculated excitation energies (converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum. This is often done by convoluting the results with Gaussian functions for better comparison with experimental data.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[7] This is essential in drug discovery for identifying potential drug candidates.[1] Given the anticancer activity of related compounds that inhibit Glutathione S-transferase P1-1 (GSTP1-1), this protein is a logical target for docking studies.[8][9]

Protocol for Ligand-Protein Docking:

  • Software: Commonly used software includes AutoDock, Schrödinger Maestro, or MOE.

  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., human GSTP1-1, PDB ID: 1AQW) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation: The ligand is docked into the active site of the receptor, and the resulting binding poses are scored based on their predicted binding affinity.

  • Analysis: The best scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

cluster_setup Preparation cluster_dft Quantum Mechanics cluster_docking Molecular Docking Ligand 3D Structure of This compound DFT DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Ligand->DFT Protein Protein Target Structure (e.g., GSTP1-1 from PDB) Docking Molecular Docking Simulation (e.g., AutoDock) Protein->Docking TDDFT TD-DFT for Excited States & UV-Vis Spectra DFT->TDDFT DFT->Docking Binding Analysis of Binding Affinity & Interactions Docking->Binding

A typical computational workflow for theoretical analysis.

Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on values reported for similar benzoxadiazole and benzothiadiazole derivatives in the literature. These values are for illustrative purposes and would need to be confirmed by specific calculations for the target molecule.

Table 1: Calculated Electronic Properties (Illustrative)

Parameter Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-311++G(d,p)
LUMO Energy -2.1 eV DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 4.4 eV DFT/B3LYP/6-311++G(d,p)

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Table 2: Simulated Spectroscopic Data (Illustrative)

Parameter Value Method
λmax (Absorption) 380 nm TD-DFT/B3LYP/6-311++G(d,p)

| Oscillator Strength | 0.45 | TD-DFT/B3LYP/6-311++G(d,p) |

Table 3: Molecular Docking Results (Illustrative)

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues

| GSTP1-1 | -7.2 | Tyr7, Val55, Ile104 |

Potential Biological Signaling Pathway

Based on the mechanism of action of related 7-nitro-2,1,3-benzoxadiazole derivatives like NBDHEX, a potential signaling pathway for this compound could involve the inhibition of GSTP1-1.[8][9] Inhibition of GSTP1-1 can lead to the dissociation of the JNK/GSTP1-1 complex, resulting in the activation of the JNK signaling cascade and subsequent apoptosis in cancer cells.[8]

Molecule This compound GSTP1_1 GSTP1-1 Molecule->GSTP1_1 Inhibition JNK_GSTP1_1 JNK-GSTP1-1 Complex Molecule->JNK_GSTP1_1 Disrupts Complex GSTP1_1->JNK_GSTP1_1 Sequesters JNK JNK JNK JNK_GSTP1_1->JNK Releases JNK Apoptosis Apoptosis JNK->Apoptosis Activation

A potential signaling pathway involving GSTP1-1 inhibition.

Conclusion

Theoretical studies, grounded in quantum mechanics and molecular modeling, are indispensable for the modern research and development of 2,1,3-benzoxadiazole derivatives.[1] Methodologies such as DFT, TD-DFT, and molecular docking provide detailed, quantitative insights into molecular structure, electronic properties, and biological interactions. This predictive capability enables a more rational and efficient approach to designing novel compounds like this compound, significantly accelerating the development of new pharmaceuticals and advanced functional materials. The protocols and illustrative data presented in this guide offer a foundational framework for initiating theoretical investigations into this promising compound.

References

An In-depth Technical Guide on 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: Discovery and Synthetic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a heterocyclic compound featuring a fused ring system of a partially saturated cyclohexane ring and a 2,1,3-benzoxadiazole moiety. While specific literature on this molecule is scarce, its structural motifs are present in various biologically active compounds. The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities. This guide aims to provide a comprehensive overview of a potential synthetic route to this compound, drawing upon the known chemistry of its likely precursors.

A closely related compound, 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, 1-oxide (CAS 40345-49-1), is documented, suggesting it as a key intermediate in the synthesis of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step process starting from 1,2-cyclohexanedione:

  • Oximation: Formation of 1,2-cyclohexanedione dioxime.

  • Oxidative Cyclization: Conversion of the dioxime to this compound N-oxide (a furoxan derivative).

  • Deoxygenation: Reduction of the N-oxide to yield the final product.

The following diagram illustrates this proposed synthetic workflow:

Synthetic_Pathway 1,2-Cyclohexanedione 1,2-Cyclohexanedione 1,2-Cyclohexanedione_Dioxime 1,2-Cyclohexanedione_Dioxime 1,2-Cyclohexanedione->1,2-Cyclohexanedione_Dioxime Hydroxylamine N-Oxide 6,7-Dihydro-2,1,3-benzoxadiazol- 4(5H)-one N-oxide 1,2-Cyclohexanedione_Dioxime->N-Oxide Oxidizing Agent Final_Product 6,7-Dihydro-2,1,3-benzoxadiazol- 4(5H)-one N-Oxide->Final_Product Deoxygenating Agent

Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

This procedure is adapted from the well-established synthesis of dioximes from 1,2-dicarbonyl compounds.[1][2]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1,2-Cyclohexanedione112.1311.20.1
Hydroxylamine hydrochloride69.4915.30.22
Sodium hydroxide40.008.80.22
Ethanol (95%)-100 mL-
Water-200 mL-

Procedure:

  • Dissolve 1,2-cyclohexanedione in 100 mL of 95% ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride in 100 mL of water and a solution of sodium hydroxide in 100 mL of water.

  • Cool both aqueous solutions in an ice bath. Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring.

  • Add the resulting cold hydroxylamine solution dropwise to the ethanolic solution of 1,2-cyclohexanedione over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • A white precipitate of 1,2-cyclohexanedione dioxime will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 80-90% Physical Properties: White crystalline solid.

The oxidative cyclization of vicinal dioximes to form furoxans (1,2,5-oxadiazole 2-oxides) is a known transformation. Various oxidizing agents can be employed.[3][4]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1,2-Cyclohexanedione dioxime142.1614.20.1
Sodium hypochlorite (10-15% solution)74.44 (as NaClO)~150 mLExcess
Dichloromethane-200 mL-
Sodium sulfate (anhydrous)---

Procedure:

  • Suspend 1,2-cyclohexanedione dioxime in 100 mL of dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise to the stirred suspension over a period of 1 hour.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 40-60% Physical Properties: Yellowish oil or low-melting solid.

The deoxygenation of benzoxadiazole N-oxides (benzofuroxans) to the corresponding benzofurazans is typically achieved using trivalent phosphorus reagents.[5][6]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
This compound N-oxide154.127.70.05
Triphenylphosphine (PPh₃)262.2914.40.055
Toluene-100 mL-

Procedure:

  • Dissolve this compound N-oxide and triphenylphosphine in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue will contain the product and triphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85% Physical Properties: To be determined.

Data Presentation

Table 1: Summary of Physical and Chemical Data for Key Compounds

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
1,2-Cyclohexanedione765-87-7C₆H₈O₂112.13Colorless to yellow liquid
1,2-Cyclohexanedione dioxime492-99-9C₆H₁₀N₂O₂142.16White crystalline solid
This compound N-oxide40345-49-1C₆H₆N₂O₃154.12Yellowish oil/solid
This compoundN/AC₆H₆N₂O₂138.12To be determined

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been reported, the broader class of benzoxadiazole derivatives has been implicated in various biological processes. For instance, certain nitro-substituted benzoxadiazoles can act as nitric oxide (NO) donors, a key signaling molecule.[7]

The logical workflow for the characterization of a novel compound like this compound is presented below.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR X-ray X-ray Crystallography (if crystalline) Purification->X-ray MP Melting Point Purification->MP Solubility Solubility Purification->Solubility

Logical workflow for the characterization of a novel compound.

Conclusion

While the history of this compound remains to be fully elucidated, this guide provides a scientifically sound and plausible approach to its synthesis and characterization. The proposed pathway leverages well-documented chemical transformations, offering a solid foundation for researchers and drug development professionals interested in exploring this and related heterocyclic systems. Further investigation is warranted to confirm the proposed synthetic route and to explore the biological activities of this novel compound.

References

Methodological & Application

Application Notes and Protocols for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one core structure is a key component of the broader benzofurazan (also known as 2,1,3-benzoxadiazole) family of fluorophores. These heterocyclic compounds have garnered significant interest in bioimaging due to their sensitivity to the local microenvironment, which can result in changes to their fluorescent properties. This solvatochromic behavior, coupled with their relatively small size, makes them valuable tools for developing fluorescent probes to investigate cellular processes.

While specific fluorescence microscopy data for this compound is not extensively available in peer-reviewed literature, this document provides detailed application notes and protocols based on a closely related and well-characterized class of benzofurazan derivatives: benzofurazan sulfides. These derivatives have been successfully employed as fluorogenic probes for the detection and quantification of cellular thiols, key players in cellular redox homeostasis.[1][2][3] The principles and protocols outlined here serve as a comprehensive guide for researchers interested in utilizing benzofurazan-based probes in fluorescence microscopy.

Principle of Detection: Fluorogenic Thiol Probing

Many benzofurazan derivatives are designed as "pro-fluorophores," which are initially non-fluorescent or weakly fluorescent. Upon specific reaction with an analyte of interest, they undergo a chemical transformation that results in a highly fluorescent product. In the case of benzofurazan sulfides, the probe is virtually non-fluorescent until it reacts with a thiol-containing molecule (such as glutathione, cysteine, or thiol-containing proteins) via a sulfide-thiol exchange reaction.[1][2][3] This "turn-on" fluorescence response provides a high signal-to-noise ratio, making these probes ideal for imaging thiols in living cells.

Data Presentation

The photophysical properties of a representative benzofurazan sulfide probe (referred to as Probe 1a in Li et al., 2012) are summarized below. These values provide a starting point for designing imaging experiments with similar benzofurazan-based probes.

PropertyValueReference
Excitation Wavelength (λex) 430 nm[1][2]
Emission Wavelength (λem) 520 nm[1][2]
Specificity Thiols (-SH)[1][2][3]
Fluorogenic Response "Turn-on" upon reaction with thiols[1][2][3]

Experimental Protocols

The following protocols are generalized for the use of benzofurazan sulfide probes for imaging cellular thiols in live cells. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: General Live-Cell Staining for Cellular Thiols

This protocol outlines the basic steps for staining live cells with a benzofurazan sulfide probe to visualize the distribution of cellular thiols.

Materials:

  • Benzofurazan sulfide probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set for 430 nm excitation and 520 nm emission)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzofurazan sulfide probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Probe Loading: a. Warm the live-cell imaging medium to 37°C. b. Dilute the probe stock solution in the pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing imaging medium to the cells. e. Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

  • Washing (Optional): For probes that exhibit some background fluorescence, a washing step may be beneficial. Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Place the imaging dish on the stage of the fluorescence microscope. c. Excite the sample at ~430 nm and collect the emission at ~520 nm. d. Acquire images using appropriate exposure times and gain settings.

Protocol 2: Quantification of Cellular Thiol Levels

This protocol describes how to use a benzofurazan sulfide probe to quantify changes in cellular thiol levels, for example, in response to oxidative stress.

Procedure:

  • Follow steps 1-3 of the General Live-Cell Staining protocol.

  • Induce Thiol Depletion (or Increase): a. To deplete thiols, treat cells with a known thiol-depleting agent such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO) at an appropriate concentration and duration. b. Include a vehicle-treated control group.

  • Staining and Imaging: a. After the treatment period, remove the treatment medium and wash the cells with warm PBS. b. Load the cells with the benzofurazan sulfide probe as described in Protocol 1, step 3. c. Wash the cells as described in Protocol 1, step 4 (if necessary). d. Image the cells as described in Protocol 1, step 5.

  • Image Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of individual cells or regions of interest. b. Subtract the background fluorescence from the measurements. c. Compare the fluorescence intensities between the control and treated groups to quantify the relative change in cellular thiol levels.

Visualizations

Signaling Pathway: Detection of Cellular Thiols

G Cellular Thiol Detection Pathway Probe Benzofurazan Sulfide (Non-fluorescent) Product Fluorescent Adduct Probe->Product Sulfide-Thiol Exchange Thiol Cellular Thiols (GSH, Cys, etc.) Thiol->Product Microscope Fluorescence Microscopy (Ex: 430 nm, Em: 520 nm) Product->Microscope Signal Detection

Caption: Reaction mechanism for thiol detection.

Experimental Workflow: Live-Cell Imaging

G Live-Cell Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis CellCulture 1. Cell Culture ProbeLoading 3. Probe Incubation CellCulture->ProbeLoading ProbePrep 2. Prepare Probe Solution ProbePrep->ProbeLoading Wash 4. Wash (optional) ProbeLoading->Wash Imaging 5. Fluorescence Imaging Wash->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: Workflow for live-cell imaging.

References

The Untapped Potential of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Drug Discovery: An Analysis of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic agents. This document explores the potential application of the 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one scaffold in drug design. Extensive literature searches reveal a notable scarcity of direct research on this specific molecule. However, by examining structurally related and well-documented benzoxadiazole and oxadiazole analogs, we can infer potential therapeutic applications and propose future research directions. This application note will delve into the known biological activities of related compounds, providing a framework for the potential exploration of this compound as a privileged scaffold in medicinal chemistry.

Analysis of Structurally Related Compounds

While direct data on this compound is limited, significant research on other benzoxadiazole and oxadiazole isomers provides valuable insights into the potential biological activities of this scaffold.

7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives: A Case Study in Anticancer Activity

A prominent example of a bioactive benzoxadiazole is the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold. Derivatives of NBD have been extensively investigated as potential anticancer agents. One notable derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent activity against various cancer cell lines.

Mechanism of Action: NBDHEX acts as a suicide inhibitor of Glutathione S-transferases (GSTs), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells and contributes to drug resistance.[1] The inhibition of GSTP1-1 by NBDHEX disrupts its interaction with c-Jun N-terminal kinase (JNK), leading to the activation of the JNK-mediated apoptotic pathway in cancer cells.[2]

Quantitative Data on NBDHEX Activity:

CompoundCell LineIC50 (µM)Reference
NBDHEXMe501 (Melanoma)1.2 ± 0.1[2]
NBDHEXA375 (Melanoma)2.0 ± 0.2[2]

This table summarizes the in vitro cytotoxicity of NBDHEX against human melanoma cell lines.

Oxadiazole Isomers in Drug Design

The broader family of oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, are well-established pharmacophores in a wide range of therapeutic areas. These scaffolds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Their metabolic stability and ability to participate in hydrogen bonding interactions make them attractive moieties for drug design.[3]

Experimental Protocols: A Template for Future Research

Given the absence of specific experimental data for this compound, the following protocols for the synthesis and biological evaluation of related oxadiazole derivatives can serve as a methodological template for future investigations into this novel scaffold.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol is a generalized procedure based on common synthetic routes for 1,3,4-oxadiazole derivatives.[5]

Materials:

  • Substituted acid hydrazide

  • Substituted carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Dry benzene or toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol or methanol for recrystallization

Procedure:

  • A mixture of the substituted acid hydrazide (1 mmol) and a substituted carboxylic acid (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 5-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TCC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of novel compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (DMSO) is also included.

  • The plate is incubated for another 48 hours.

  • Following incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Potential Mechanisms and Workflows

To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a potential signaling pathway that could be targeted by derivatives of the this compound scaffold, based on the known mechanism of NBDHEX, and a general experimental workflow for screening new chemical entities.

NBDHEX_Signaling_Pathway NBDHEX NBDHEX Derivative GSTP1_1 GSTP1-1 NBDHEX->GSTP1_1 inhibits JNK JNK GSTP1_1->JNK sequesters Apoptosis Apoptosis JNK->Apoptosis activates

Caption: Proposed signaling pathway for NBD analog-mediated apoptosis.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Primary_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies (Animal Models) ADMET->In_Vivo

Caption: General workflow for the discovery and development of novel drug candidates.

Conclusion and Future Directions

While the specific application of this compound in drug design remains an uncharted area, the extensive research on related benzoxadiazole and oxadiazole scaffolds provides a strong rationale for its investigation. The known anticancer and antimicrobial activities of these related compounds suggest that the novel scaffold could serve as a valuable starting point for the development of new therapeutic agents.

Future research should focus on:

  • Developing efficient synthetic routes to produce a library of this compound derivatives with diverse substitutions.

  • Screening this library against a broad range of biological targets, including key enzymes in cancer pathways (e.g., kinases, GSTs) and microbial pathogens.

  • Conducting structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity.

  • Investigating the physicochemical properties of promising lead compounds to assess their drug-likeness.

By leveraging the knowledge gained from well-studied analogs, the scientific community can begin to unlock the potential of the this compound scaffold and pave the way for the discovery of novel and effective medicines.

References

Application Notes and Protocols for Protein Labeling with an Amine-Reactive Derivative of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical amine-reactive N-hydroxysuccinimide (NHS) ester derivative of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, for which direct literature application in protein labeling is not currently available. The proposed protocols are adapted from established methods for other amine-reactive fluorescent dyes. The spectroscopic properties are estimated based on published data for similar 2,1,3-benzoxadiazole fluorophores.

For the purpose of these notes, the hypothetical amine-reactive derivative will be referred to as BD-451-NHS Ester .

Application Notes

Introduction

BD-451-NHS Ester is a novel, amine-reactive fluorescent probe designed for the covalent labeling of proteins and other biomolecules containing primary amines. The core structure, this compound, forms the basis of the fluorophore, which is anticipated to exhibit sensitivity to the local environment, making it a potentially valuable tool for studying protein conformational changes and interactions. This document provides detailed protocols for the use of BD-451-NHS Ester in protein labeling and outlines its potential applications in biological research and drug development.

Principle of the Labeling Reaction

The N-hydroxysuccinimide (NHS) ester functional group of BD-451-NHS Ester reacts specifically with primary amines on the protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, under mild alkaline conditions (pH 8.0-9.0). This reaction results in the formation of a stable amide bond, covalently attaching the fluorescent BD-451 label to the protein.

Hypothetical Synthesis of BD-451-NHS Ester

The synthesis of BD-451-NHS Ester from this compound would likely involve a multi-step process. A plausible, though hypothetical, route would be the introduction of a carboxylic acid functionality, followed by activation to the corresponding NHS ester. This could potentially be achieved by, for example, a haloform reaction on the ketone to yield a carboxylic acid, followed by a standard coupling reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC.

Data Presentation

Estimated Spectroscopic Properties of BD-451-Protein Conjugates

The following table summarizes the estimated spectroscopic properties of proteins labeled with BD-451. These values are derived from published data for other 2,1,3-benzoxadiazole derivatives and should be determined experimentally for the specific conjugate.[1][2][3]

PropertyEstimated ValueNotes
Excitation Maximum (λex)~419 nmThe exact maximum may shift depending on the solvent and the local environment of the dye on the protein.[1][4]
Emission Maximum (λem)~495 nmA significant Stokes shift is characteristic of benzoxadiazole fluorophores. The emission is expected in the bluish-green region.[1][4]
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹ at λexHigh molar extinction coefficients are typical for this class of fluorophores.[1]
Quantum Yield (Φ)0.3 - 0.5The quantum yield is highly dependent on the solvent polarity and the microenvironment of the fluorophore on the protein surface.[1][2]
Recommended Filter SetStandard FITC or GFP filter setsThe excitation and emission spectra are compatible with commonly available filter sets for fluorescein isothiocyanate (FITC) and green fluorescent protein (GFP).

Experimental Protocols

Preparation of Protein Solution
  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.

  • The buffer should be free of primary amines, such as Tris. Recommended buffers include 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 8.0.

  • If the protein is stored in a buffer containing primary amines, it must be dialyzed against the labeling buffer prior to the reaction.

Preparation of BD-451-NHS Ester Stock Solution
  • Allow the vial of BD-451-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye at 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

Protein Labeling Reaction
  • While gently stirring, slowly add the calculated amount of the BD-451-NHS Ester stock solution to the protein solution.

  • The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the dye.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer period (e.g., 4-6 hours).[6][7]

Purification of the Labeled Protein
  • After the incubation, the unreacted dye must be removed from the protein conjugate.

  • The most common method for purification is size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[8]

  • Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later colored fractions will contain the unconjugated dye.

  • Pool the fractions containing the labeled protein. The protein concentration can be determined using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

Calculation of the Degree of Labeling (DOL)

The degree of labeling is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (~419 nm, A_dye).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_dye is the absorbance of the conjugate at the dye's λex (~419 nm).

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_dye for the free dye). This should be determined experimentally for BD-451.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = A_dye / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the dye at its λex (~419 nm).

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer reaction Conjugation Reaction (1-2h, RT) protein_prep->reaction dye_prep BD-451-NHS Ester in DMSO/DMF dye_prep->reaction purification Size-Exclusion Chromatography reaction->purification analysis Spectroscopic Analysis (DOL Calculation) purification->analysis final_product Purified BD-451 Labeled Protein analysis->final_product Store at 4°C or -20°C mapk_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds ras Ras rtk->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylates nucleus Nucleus erk->nucleus Translocates to cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Leads to

References

Application Notes and Protocols for Derivatizing Amines with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in various analytical and drug development workflows. It enhances the detectability of these compounds, particularly in complex matrices, by introducing a chromophoric or fluorophoric tag. 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a promising reagent for this purpose. Its benzoxadiazole core is known to impart favorable fluorescent properties to its derivatives, while the ketone moiety provides a reactive handle for conjugation with amines through enamine formation. This document provides a detailed protocol for the derivatization of amines using this reagent, along with application notes relevant to researchers in the fields of analytical chemistry and drug development.

Principle of Derivatization

The derivatization reaction proceeds via the nucleophilic attack of a primary or secondary amine on the carbonyl group of this compound. This is followed by dehydration to form a stable, fluorescent enamine derivative. The reaction is typically carried out under mildly acidic conditions to facilitate both the initial nucleophilic addition and the subsequent dehydration step.

Quantitative Data Summary

Table 1: General Reaction Conditions for Enamine Formation

ParameterTypical RangeNotes
Temperature 25 - 80 °CHigher temperatures can accelerate the reaction but may lead to side products.
Reaction Time 1 - 24 hoursDependent on the reactivity of the amine and the desired conversion.
pH 4 - 6Mildly acidic conditions are crucial for catalysis.
Solvent Toluene, Benzene, Methanol, EthanolAprotic solvents are often preferred to facilitate dehydration.
Dehydrating Agent Molecular sieves, Dean-Stark trapRecommended to drive the equilibrium towards product formation.

Table 2: Expected Fluorescent Properties of Benzoxadiazole Derivatives

PropertyExpected Range/CharacteristicReference
Excitation Wavelength (λex) ~420 nm[1][2]
Emission Wavelength (λem) ~500 - 550 nm[1][2]
Stokes Shift Large[1][3]
Quantum Yield Moderate to High[3][4]

Experimental Protocol

This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound. Optimization of specific parameters may be required for different amines.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Glacial acetic acid (or other suitable acid catalyst)

  • Anhydrous magnesium sulfate or molecular sieves

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous toluene.

  • Addition of Amine: Add the amine of interest (1.0 - 1.2 equivalents) to the solution.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. Alternatively, a Dean-Stark apparatus can be used if the reaction is performed at reflux.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the more conjugated enamine product will likely result in a new, more UV-active spot.

  • Work-up:

    • Once the reaction is complete, filter off the dehydrating agent.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure enamine derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent 6,7-Dihydro-2,1,3- benzoxadiazol-4(5H)-one mixing Mixing & Stirring reagent->mixing amine Primary/Secondary Amine amine->mixing solvent Anhydrous Solvent solvent->mixing catalyst Acid Catalyst catalyst->mixing heating Heating (Optional) mixing->heating dehydration Dehydration heating->dehydration tlc TLC Monitoring dehydration->tlc Monitoring workup Aqueous Workup tlc->workup Completion purification Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization

Caption: Experimental workflow for amine derivatization.

Signaling Pathway Analogy

While there is no direct signaling pathway involving this specific derivatization agent, the process can be conceptually illustrated as a signal amplification cascade, where a non-fluorescent amine is converted into a highly fluorescent derivative, thus "amplifying" its analytical signal.

signaling_analogy Amine Amine (Low Signal) Derivative Fluorescent Enamine Derivative (High Signal) Amine->Derivative Derivatization Reagent This compound Reagent->Derivative Detection Signal Detection Derivative->Detection Amplified Signal

Caption: Signal amplification through derivatization.

Applications in Drug Development

  • Metabolite Identification: Derivatization of amine-containing metabolites can aid in their detection and quantification in biological samples during preclinical and clinical studies.

  • High-Throughput Screening (HTS): The introduction of a fluorescent tag can enable the development of fluorescence-based assays for screening compound libraries that target amine-binding proteins.

  • Pharmacokinetic (PK) Studies: Sensitive detection of derivatized drug molecules and their amine-containing metabolites allows for accurate determination of their concentration profiles in plasma and tissues over time.

Conclusion

Derivatization of amines with this compound offers a promising method for enhancing their analytical detection. The resulting enamine derivatives are expected to exhibit favorable fluorescent properties, making this reagent a valuable tool for researchers in various scientific disciplines, including drug discovery and development. The provided protocol serves as a foundational method that can be optimized for specific applications.

References

Application Notes and Protocols for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis and derivatization of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from 1,3-cyclohexanedione. This involves the formation of a dioxime, followed by oxidative cyclization to a benzofurazan N-oxide, and subsequent reduction to the target ketone.

Experimental Workflow: Synthesis

Synthesis of this compound A 1,3-Cyclohexanedione B 1,3-Cyclohexanedione dioxime A->B Hydroxylamine hydrochloride, Base C This compound N-oxide B->C Oxidizing Agent (e.g., Sodium Hypochlorite) D This compound C->D Reducing Agent (e.g., PPh3 or TiCl3)

Caption: Synthetic pathway for this compound.

Protocol 1.1: Synthesis of 1,3-Cyclohexanedione dioxime

This protocol describes the formation of the dioxime from 1,3-cyclohexanedione.

Parameter Value
Starting Material1,3-Cyclohexanedione
ReagentsHydroxylamine hydrochloride, Sodium acetate
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time4-6 hours
Work-upCooling, filtration, and washing with water
PurificationRecrystallization from ethanol

Procedure:

  • Dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-cyclohexanedione dioxime.

Protocol 1.2: Synthesis of this compound N-oxide

This protocol details the oxidative cyclization of the dioxime to the benzofurazan N-oxide.

Parameter Value
Starting Material1,3-Cyclohexanedione dioxime
ReagentSodium hypochlorite solution (bleach)
SolventAqueous Sodium Hydroxide
Reaction Temperature0-5 °C
Reaction Time1-2 hours
Work-upAcidification, extraction with ethyl acetate
PurificationColumn chromatography on silica gel

Procedure:

  • Suspend 1,3-cyclohexanedione dioxime (1.0 eq) in an aqueous solution of sodium hydroxide at 0 °C.

  • Slowly add a cold solution of sodium hypochlorite (excess) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously for 1-2 hours at 0-5 °C.

  • Acidify the mixture carefully with dilute hydrochloric acid to a pH of ~5.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Protocol 1.3: Synthesis of this compound

This protocol describes the reduction of the N-oxide to the final product.[1]

Parameter Value
Starting MaterialThis compound N-oxide
ReagentTriphenylphosphine (PPh3) or Titanium(III) chloride (TiCl3)
SolventDichloromethane or Tetrahydrofuran
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Work-upSolvent evaporation, purification of residue
PurificationColumn chromatography on silica gel

Procedure (using PPh3):

  • Dissolve the this compound N-oxide (1.0 eq) in dichloromethane.

  • Add triphenylphosphine (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the target compound.

Reactions of this compound

The ketone functionality of this compound allows for various derivatization reactions, such as condensations and reductions.

Experimental Workflow: Derivatization

Derivatization of this compound A This compound B Knoevenagel Condensation Product A->B Active Methylene Compound, Base C 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazol-4-ol A->C Reducing Agent (e.g., NaBH4) D Oxime Derivative A->D Hydroxylamine, Base Simplified NBDHEX-Induced Apoptosis Pathway NBDHEX NBDHEX GSTP1_JNK GSTP1-1/JNK Complex NBDHEX->GSTP1_JNK Inhibits GSTP1 GSTP1-1 GSTP1_JNK->GSTP1 JNK JNK (inactive) GSTP1_JNK->JNK JNK_active JNK (active) JNK->JNK_active Activation Apoptosis Apoptosis JNK_active->Apoptosis Induces

References

Application Notes & Protocols: 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research on the direct application of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in high-throughput screening (HTS) is limited. The following application notes and protocols are based on the well-documented activities of structurally related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, particularly 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). These examples are intended to serve as a guide for researchers, scientists, and drug development professionals to explore the potential of this compound in similar assays.

Introduction to Benzoxadiazole Derivatives in Drug Discovery

Benzoxadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The 2,1,3-benzoxadiazole scaffold, in particular, is a key component in a variety of biologically active molecules. Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have been identified as potent inhibitors of Glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and associated with drug resistance. By inhibiting GSTs, these compounds can induce apoptosis and enhance the efficacy of conventional chemotherapy. One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has shown promising anticancer activity in preclinical studies.[1][2][3]

The potential of this compound in high-throughput screening can be inferred from the activities of these related compounds. Its structural features suggest possible applications in assays targeting enzyme inhibition, apoptosis induction, and other cellular processes relevant to drug discovery.

Potential Applications in High-Throughput Screening

Based on the known biological activities of related benzoxadiazole derivatives, this compound could be a valuable tool in the following HTS applications:

  • Screening for Novel Anticancer Agents: The compound can be screened against various cancer cell lines to identify cytotoxic or cytostatic effects.

  • Enzyme Inhibition Assays: Given the precedent of NBD derivatives as GST inhibitors, this compound could be tested against a panel of enzymes, particularly those involved in cancer cell survival and proliferation.

  • Apoptosis Induction Assays: High-throughput assays to measure caspase activation or other markers of apoptosis can be employed to screen for compounds that trigger programmed cell death.

  • Fluorescent Probe Development: The benzoxadiazole core is known for its fluorescent properties, suggesting that derivatives could be developed as probes for cellular imaging and other fluorescence-based assays.[4][5]

Application Note 1: High-Throughput Screening for Glutathione S-Transferase (GST) P1-1 Inhibition

1. Introduction

Glutathione S-transferase P1-1 (GSTP1-1) is a key enzyme in cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to multidrug resistance. Inhibition of GSTP1-1 can sensitize cancer cells to chemotherapy and induce apoptosis. This application note describes a high-throughput screening assay to identify inhibitors of GSTP1-1, using the activity of NBDHEX as a reference.

2. Principle

The assay is based on the GST-catalyzed conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. Inhibitors of GSTP1-1 will decrease the rate of this reaction, leading to a lower absorbance.

3. Data Presentation

The inhibitory activity of NBDHEX on various GST isoforms and its cytotoxic effects on melanoma cell lines are summarized below. These values can serve as a benchmark for evaluating the potency of this compound.

CompoundTargetAssay TypeIC50 ValueCell Line
NBDHEXGSTP1-1Enzyme Inhibition--
NBDHEX-Cytotoxicity1.2 ± 0.1 µMMe501 (Melanoma)[6]
NBDHEX-Cytotoxicity2.0 ± 0.2 µMA375 (Melanoma)[6]

4. Experimental Protocol

  • Reagents and Materials:

    • Recombinant human GSTP1-1

    • Glutathione (GSH)

    • 1-chloro-2,4-dinitrobenzene (CDNB)

    • Potassium phosphate buffer (100 mM, pH 6.5)

    • Test compound (this compound) and reference inhibitor (NBDHEX) dissolved in DMSO

    • 384-well, UV-transparent microplates

    • Microplate reader with 340 nm absorbance measurement capability

  • Assay Procedure:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • In a 384-well plate, add 1 µL of the compound solution at various concentrations (e.g., from 0.01 µM to 100 µM). For control wells, add 1 µL of DMSO.

    • Add 20 µL of a solution containing 2.5 mM GSH and 2.5 mM CDNB in potassium phosphate buffer to all wells.

    • To initiate the reaction, add 20 µL of a solution containing GSTP1-1 (final concentration, e.g., 25 ng/mL) in potassium phosphate buffer.

    • Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 10 minutes at room temperature.

    • Calculate the initial reaction velocity (V) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5. Visualization

GST_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound Dispense Compound/ DMSO Control Substrate Add GSH/CDNB Substrate Mix Compound->Substrate 1 µL Enzyme Add GSTP1-1 Enzyme Substrate->Enzyme 20 µL Incubate Incubate & Read Absorbance at 340 nm Enzyme->Incubate 20 µL Calculate Calculate Reaction Velocity & % Inhibition Incubate->Calculate IC50 Determine IC50 Calculate->IC50

GSTP1-1 Inhibition HTS Workflow.

Application Note 2: Cell-Based High-Throughput Screening for Apoptosis Induction

1. Introduction

A key characteristic of effective anticancer drugs is their ability to induce apoptosis in tumor cells. NBDHEX has been shown to trigger apoptosis by disrupting the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), leading to JNK activation.[6][7] This application note outlines a cell-based HTS assay to screen for compounds that induce apoptosis.

2. Principle

The assay utilizes a luminogenic substrate for caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. Upon apoptosis induction, caspases 3 and 7 are activated and cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

3. Data Presentation

The following table presents data on the pro-apoptotic activity of NBDHEX in human melanoma cell lines.

CompoundCell LineEffectTime Point
NBDHEXMe501Apoptosis Induction3 hours[6]
NBDHEXA375G2/M Arrest followed by Apoptosis> 3 hours[6]

4. Experimental Protocol

  • Reagents and Materials:

    • Human cancer cell line (e.g., A375 melanoma cells)

    • Cell culture medium and supplements

    • Test compound (this compound) and positive control (e.g., Staurosporine or NBDHEX)

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

    • 384-well, white, clear-bottom microplates

    • Luminometer

  • Assay Procedure:

    • Seed A375 cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the test compound and positive control. Include DMSO-treated cells as a negative control.

    • Incubate the plates for a predetermined time (e.g., 24 hours).

    • Equilibrate the plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add the reagent to each well and mix gently.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold-change in caspase activity relative to the DMSO control.

    • Identify "hit" compounds that induce a significant increase in caspase activity.

5. Visualization

JNK_Apoptosis_Pathway NBDHEX NBDHEX GSTP1_JNK GSTP1-1 :: JNK (Inactive Complex) NBDHEX->GSTP1_JNK Inhibits/ Disrupts JNK JNK (Active) GSTP1_JNK->JNK Release & Activation Apoptosis Apoptosis JNK->Apoptosis Phosphorylation Cascade

NBDHEX-Induced JNK-Mediated Apoptosis.

Apoptosis_Screening_Workflow Seed_Cells Seed Cells in 384-well Plate Treat_Cells Add Test Compounds & Controls Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24h Treat_Cells->Incubate_Cells Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_Cells->Add_Reagent Incubate_RT Incubate at RT Add_Reagent->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data & Identify Hits Read_Luminescence->Analyze_Data

Cell-Based Apoptosis HTS Workflow.

References

The Elusive Building Block: 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed application notes and experimental protocols for the use of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one as a building block in organic synthesis remain largely undocumented. While the core structure is recognized, its specific application as a synthetic intermediate appears to be a niche or underexplored area of research.

Our investigation into the synthetic utility of this compound revealed a significant gap in the available scientific literature. The vast majority of research focuses on the aromatic counterpart, 2,1,3-benzoxadiazole (also known as benzofurazan), and its N-oxide, furoxan. These aromatic scaffolds are well-established as versatile building blocks in the development of fluorescent probes, advanced materials, and pharmacologically active compounds.

This scarcity of information prevents the creation of the requested detailed application notes and protocols. Key elements such as established synthetic pathways, reaction yields, spectroscopic data for reaction products, and defined experimental conditions are not present in the accessible scientific domain.

The Aromatic Analogue: A Well-Established Synthetic Tool

The significant body of research on the aromatic 2,1,3-benzoxadiazole highlights its importance as a building block. Its electron-deficient nature makes it a valuable component in the design of donor-acceptor chromophores for organic electronics and as a core scaffold in medicinal chemistry for the development of anticancer and antimicrobial agents.

A general synthetic pathway to the aromatic 2,1,3-benzoxadiazole core often involves the cyclization of 2-nitroaniline derivatives.

Aromatic Benzoxadiazole Synthesis Start 2-Nitroaniline Derivative Intermediate Intermediate Start->Intermediate Oxidation Reagents Oxidizing Agent (e.g., NaOCl) Product 2,1,3-Benzoxadiazole N-oxide (Furoxan) Intermediate->Product Cyclization FinalProduct 2,1,3-Benzoxadiazole (Benzofurazan) Product->FinalProduct Reduction (e.g., PPh3)

Figure 1. Generalized synthetic workflow for the preparation of aromatic 2,1,3-benzoxadiazoles.

Future Outlook

The lack of published data on this compound as a synthetic building block suggests a potential area for new research. The introduction of a saturated, functionalized ring onto the benzoxadiazole core could open avenues for the synthesis of novel three-dimensional molecular architectures with unique biological or material properties.

Researchers and drug development professionals interested in this scaffold may need to undertake foundational research to develop reliable synthetic routes and explore its reactivity. Such studies would be essential to unlock the potential of this currently enigmatic chemical entity.

Application Notes and Protocols for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and Related Compounds in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Scope: Direct experimental data on the enzyme inhibition properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is limited in publicly available literature. This document provides a broader overview of the utility of the benzoxadiazole and oxadiazole scaffold in enzyme inhibition, drawing upon data and protocols for structurally related derivatives. These notes and protocols are intended to serve as a foundational guide for investigating the potential of this compound and its analogs as enzyme inhibitors.

Introduction

The oxadiazole ring and its fused bicyclic derivatives, such as benzoxadiazoles, are prominent heterocyclic scaffolds in medicinal chemistry.[1] These structures are recognized for their metabolic stability and diverse biological activities, making them attractive cores for the design of novel therapeutic agents.[1] Derivatives of the benzoxadiazole and related oxadiazole families have been identified as potent inhibitors of various enzyme classes, implicating them as promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]

A notable example within the broader class is the 7-nitro-2,1,3-benzoxadiazole (NBD) group of compounds, which have been developed as potent inhibitors of Glutathione S-Transferases (GSTs).[2] GSTs are key enzymes in cellular detoxification, and their overexpression in tumor cells is often linked to drug resistance.[3] One extensively studied derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for GSTs and can trigger apoptosis in various cancer cell lines at submicromolar concentrations.[2] Beyond GSTs, other oxadiazole derivatives have shown inhibitory activity against enzymes such as kinases, cholinesterases, and cyclooxygenases.[1][4][5]

This document provides protocols for two common enzyme inhibition assays relevant to this class of compounds: a Glutathione S-Transferase (GST) inhibition assay and a general in-vitro kinase inhibition assay. It also includes a summary of reported inhibitory activities for various benzoxadiazole and oxadiazole derivatives to guide future research.

Data Presentation: Inhibitory Activities of Benzoxadiazole and Oxadiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzoxadiazole and oxadiazole derivatives against various enzyme targets. This data illustrates the potential of this chemical scaffold in enzyme inhibition.

Compound ClassSpecific Derivative(s)Target Enzyme(s)IC50 Value(s)Reference(s)
Benzoxadiazole 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and its derivativesGlutathione S-Transferase P1-1 (GSTP1-1)Submicromolar to low micromolar range[2]
Benzoxazole-Oxadiazole Analogues 2, 15, and 16Acetylcholinesterase (AChE)6.40 ± 1.10 µM, 5.80 ± 2.18 µM, 6.90 ± 1.20 µM[4][6]
Benzoxazole-Oxadiazole Analogues 2, 15, and 16Butyrylcholinesterase (BuChE)7.50 ± 1.20 µM, 7.20 ± 2.30 µM, 7.60 ± 2.10 µM[4][6]
Benzoxazolone Derivative 3dInterleukin-6 (IL-6) production (indirectly related to enzyme activity)5.43 ± 0.51 µM[7]
Benzoxazolone Derivative 3gInterleukin-6 (IL-6) production (indirectly related to enzyme activity)5.09 ± 0.88 µM[7]
Oxazolone Derivative 5dCyclooxygenase (COX) - Inferred1.96 ± 0.09 mM (HRBC membrane stabilization assay)[1]
Benzoxazole Compound 12lVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - Antiproliferative assay10.50 µM (HepG2 cells), 15.21 µM (MCF-7 cells)[8]

Experimental Protocols

Protocol 1: Glutathione S-Transferase (GST) Inhibition Assay

This protocol is adapted from standard methods for measuring GST activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[9][10][11] The conjugation of CDNB with reduced glutathione (GSH) results in a product that absorbs light at 340 nm, allowing for a spectrophotometric measurement of enzyme activity.

Materials:

  • Purified recombinant human GST enzyme (e.g., GSTP1-1)

  • Reduced L-Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • UV-transparent 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GSH (e.g., 100 mM in water).[9]

    • Prepare a stock solution of CDNB (e.g., 100 mM in ethanol).[9]

    • Prepare a working solution of GST enzyme in phosphate buffer. The final concentration will need to be optimized to ensure a linear reaction rate.

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • GSH solution (final concentration typically 1-2 mM)[10][11]

      • Test compound at various concentrations

      • GST enzyme solution

    • Include control wells:

      • Positive Control (100% activity): All reagents except the inhibitor (substitute with vehicle, e.g., DMSO in buffer).

      • Negative Control (0% activity): All reagents except the enzyme.

      • Blank: All reagents except the enzyme and inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the CDNB solution (final concentration typically 1 mM) to all wells.[11]

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔA340/min).[3]

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12][13]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer. The concentration should be at or near the Km value for the specific kinase to facilitate the detection of ATP-competitive inhibitors.[13]

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Following the kinase reaction, add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent) to all wells. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for the recommended time (e.g., 40 minutes at room temperature).

    • Add the second reagent from the detection kit (e.g., Kinase Detection Reagent). This reagent converts the ADP generated by the kinase reaction back into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for the recommended time (e.g., 30 minutes at room temperature) to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

GST_Inhibition_Pathway cluster_complex In Unstressed/Resistant Cells NBDHEX Benzoxadiazole Inhibitor (e.g., NBDHEX) GSTP1 GSTP1-1 NBDHEX->GSTP1 Inhibits JNK JNK Complex GSTP1-1 :: JNK (Inactive Complex) GSTP1->Complex GSTP1->Complex Inhibits Formation Apoptosis Apoptosis JNK->Apoptosis Promotes JNK->Complex CellSurvival Cell Survival Complex->CellSurvival Promotes

Caption: GSTP1-1 Inhibition Pathway.

Enzyme_Inhibition_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Assay Plating (96- or 384-well plate) prep->plate incubate Pre-incubation (Inhibitor + Enzyme) plate->incubate initiate Reaction Initiation (Add Substrate/ATP) incubate->initiate measure Kinetic Measurement (e.g., Absorbance, Luminescence) initiate->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze ic50 IC50 Determination (Dose-Response Curve) analyze->ic50

Caption: General Enzyme Inhibition Assay Workflow.

References

Application Notes and Protocols for the Purification of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and obtaining them in high purity is crucial for accurate biological evaluation and subsequent studies. The following sections outline common purification techniques, including recrystallization and chromatography, with detailed methodologies and data presentation guidelines.

Introduction to Purification Strategies

The purification of this compound derivatives often involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the target compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. The most common and effective techniques are recrystallization and column chromatography.

A general workflow for the purification process is essential for achieving high purity. This typically begins with an initial assessment of the crude product, followed by the selection and optimization of a suitable purification method, and concludes with a final purity assessment.

Purification_Workflow Crude_Product Crude Synthetic Product TLC_Analysis Initial Purity Assessment by TLC Crude_Product->TLC_Analysis Method_Selection Selection of Purification Method (Recrystallization vs. Chromatography) TLC_Analysis->Method_Selection Recrystallization Recrystallization Method_Selection->Recrystallization Crystalline Solid Column_Chromatography Column Chromatography Method_Selection->Column_Chromatography Oily or Complex Mixture Purity_Check_1 Purity Check by TLC/HPLC Recrystallization->Purity_Check_1 Pure_Fractions Pooling of Pure Fractions (from Chromatography) Column_Chromatography->Pure_Fractions Purity_Check_1->Method_Selection Purity <95% Pure_Compound Pure Compound Purity_Check_1->Pure_Compound Purity >95% Solvent_Removal Solvent Evaporation Pure_Fractions->Solvent_Removal Solvent_Removal->Purity_Check_1 Final_Analysis Final Purity Assessment (HPLC, NMR, MS) Pure_Compound->Final_Analysis

Caption: General workflow for the purification of organic compounds.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are crystalline.[1] The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[1][2]

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[2] Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble.

  • Common Solvents: For moderately polar this compound derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane.[3]

  • Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[2]

  • Oiling Out: If the compound "oils out" (separates as a liquid instead of a solid), it may be due to a high concentration of impurities or a solvent in which the compound is too soluble. Re-dissolving the oil in more solvent and allowing it to cool more slowly can often resolve this issue.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5] It is particularly useful for purifying non-crystalline compounds or complex mixtures.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like benzoxadiazolone derivatives.[6] For compounds that are sensitive to acid, neutral alumina can be used.

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for good separation. Thin-layer chromatography (TLC) is used to determine the optimal solvent system.[6] A good solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.25-0.35.[6]

  • Sample Loading: The crude sample can be loaded onto the column in two ways: dry loading or wet loading. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, often provides better resolution.[6]

  • Prepare TLC Plate: Spot a small amount of the crude mixture onto a TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under UV light or by staining.

  • Optimize: Adjust the polarity of the solvent system to achieve the desired Rf value for the target compound.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of a glass column.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.

    • Add another layer of sand (~0.5 cm) on top of the silica bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to achieve a steady flow rate.

    • Begin collecting fractions immediately.[6]

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto TLC plates and developing them using the optimized mobile phase.

    • Identify the fractions containing the pure target compound.[6]

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[6]

Column_Chromatography_Workflow Start Crude Product TLC TLC Method Development (Optimize Solvent System) Start->TLC Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis by TLC Elution->Fraction_Analysis Fraction_Analysis->Elution Continue Elution Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation End Pure Compound Evaporation->End

Caption: Workflow for purification by column chromatography.

Data Presentation: Purification Summary

To facilitate comparison and reproducibility, all quantitative data from purification experiments should be summarized in a structured table.

Compound IDPurification MethodStationary PhaseMobile Phase (Ratio)Crude Mass (g)Purified Mass (g)Yield (%)Purity (by HPLC, %)
BZ-001 Flash ChromatographySilica Gel (230-400 mesh)Hexane:EtOAc (7:3)1.250.9878.4>98
BZ-002 Recrystallization-Ethanol2.502.1586.0>99
BZ-003 Preparative HPLCC18Acetonitrile:Water (gradient)0.500.3570.0>99.5

Final Purity Assessment

After purification, the purity of the this compound derivative should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following these detailed application notes and protocols, researchers can effectively purify this compound derivatives to a high degree of purity, ensuring the reliability of subsequent experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is not extensively documented in readily available scientific literature. The following guide is based on established principles of organic chemistry, proposing a plausible synthetic route from 1,2-cyclohexanedione. The protocols and troubleshooting advice are predictive and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A proposed two-step synthetic pathway begins with the synthesis of 1,2-cyclohexanedione, followed by its conversion to the corresponding dioxime. The final step involves an oxidative cyclization of the dioxime to form the target this compound.

Q2: What are the primary starting materials for this proposed synthesis?

The key starting materials are cyclohexanone (for the synthesis of 1,2-cyclohexanedione), an oxidizing agent like selenium dioxide, and hydroxylamine hydrochloride for the formation of the dioxime intermediate.

Q3: What are the critical reaction parameters to control for optimal yield?

For the oxidation of cyclohexanone, temperature control is crucial to prevent over-oxidation and side product formation. During the formation of the dioxime, maintaining the appropriate pH is essential for the reaction to proceed efficiently. For the final oxidative cyclization step, the choice of oxidizing agent and reaction conditions will be critical to favor the desired ring formation.

Q4: What are the potential side reactions or byproducts?

In the initial oxidation step, over-oxidation can lead to the formation of adipic acid. During dioxime formation, incomplete reaction is a possibility. The oxidative cyclization step is the most critical; potential side reactions include the formation of isomeric products or fragmentation of the ring, depending on the conditions used.

Q5: Are there any specific safety precautions for this synthesis?

Yes. Selenium dioxide, a potential reagent for the synthesis of 1,2-cyclohexanedione, is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are mandatory.

Troubleshooting Guide

Issue 1: Low or No Yield of 1,2-Cyclohexanedione

  • Q: My initial oxidation of cyclohexanone resulted in a low yield. What could be the cause?

    • A: Low yields in the selenium dioxide oxidation of cyclohexanone can be due to several factors. Ensure that the reaction temperature is carefully controlled, as overheating can lead to the formation of selenium byproducts and decomposition.[1] The dropwise addition of the selenious acid solution is important to manage the exothermic nature of the reaction.[1] Also, verify the purity of your starting cyclohexanone, as impurities can interfere with the reaction.

Issue 2: Inefficient Formation of 1,2-Cyclohexanedione Dioxime

  • Q: The reaction to form the dioxime from 1,2-cyclohexanedione is not going to completion. How can I improve this?

    • A: The formation of the dioxime is pH-sensitive. It is crucial to adjust the pH of the reaction mixture to approximately 7.0 by adding a solution of hydroxylamine hydrochloride.[2] Temperature control is also important; gently heating the mixture to 40-60°C can facilitate the reaction, followed by cooling to precipitate the product.[2] Ensure you are using a sufficient molar excess of hydroxylamine.

Issue 3: Challenges in the Oxidative Cyclization Step

  • Q: I am attempting the final oxidative cyclization of the dioxime, but I am getting a complex mixture of products. What can I do?

    • A: This is the most challenging step of the proposed synthesis. The choice of oxidizing agent is critical. A mild oxidizing agent is recommended to avoid over-oxidation or ring cleavage. Consider reagents such as N-bromosuccinimide (NBS) or lead tetraacetate. The reaction should be performed at low temperatures to enhance selectivity. It is also advisable to monitor the reaction closely by Thin Layer Chromatography (TLC) to stop it once the starting material is consumed, preventing further degradation of the product.

Issue 4: Product Purification Difficulties

  • Q: I have obtained a crude product, but I am struggling with its purification. What methods are recommended?

    • A: For the purification of the final product, column chromatography on silica gel is likely the most effective method. A solvent system with a gradient of hexane and ethyl acetate would be a good starting point. Recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, could also be attempted to obtain a pure product.

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the proposed synthesis, based on analogous reactions found in the literature. Note that these are starting points and may require optimization.

Step Reactants Reagents/Solvents Temperature Time Typical Yield Reference
1. Oxidation CyclohexanoneSelenium Dioxide, 1,4-Dioxane, WaterWater bath temperature8-11 hours55-74% (crude)[1]
2. Dioxime Formation 1,2-CyclohexanedioneHydroxylamine Hydrochloride, Water, KOH40-60°C then 0-5°C~1 hourHigh (Qualitative)[1]
3. Oxidative Cyclization 1,2-Cyclohexanedione DioximeMild Oxidizing Agent (e.g., NBS), Inert Solvent (e.g., CH2Cl2)0°C to Room Temp.Varies (TLC monitored)N/A(Proposed)

Experimental Protocols

Protocol 1: Synthesis of 1,2-Cyclohexanedione (via Selenium Dioxide Oxidation)

  • Reaction Setup: In a 3 L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 1708 g (17.4 moles) of cyclohexanone.[1]

  • Oxidant Preparation: Prepare a solution of 387 g (3 moles) of selenious acid in 500 ml of 1,4-dioxane and 100 ml of water.[1]

  • Reaction: With vigorous stirring, add the selenious acid solution dropwise to the cyclohexanone over 3 hours, maintaining the temperature with a water bath.[1] A red precipitate of selenium will form.[1]

  • Continue stirring at water-bath temperature for an additional 5 hours, followed by stirring at room temperature for 6 hours.[1]

  • Work-up: Filter the mixture to remove the selenium. The selenium can be returned to the flask and extracted with boiling ethanol.[1]

  • Isolation: Combine the filtrate and the ethanolic extract and distill under reduced pressure to collect the fraction containing the crude 1,2-cyclohexanedione.[1]

Protocol 2: Synthesis of 1,2-Cyclohexanedione Dioxime

  • Hydroxylamine Solution: Prepare a solution of hydroxylamine by dissolving 86.9 g (1.25 moles) of hydroxylammonium chloride in a mixture of 200 ml of water and 100 g of cracked ice.[1]

  • Base Solution: Prepare a cold solution of 82.4 g (1.25 moles) of 85% potassium hydroxide in 50 ml of water and 150 g of cracked ice.[1]

  • Reaction: Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution. To this stirred solution, slowly add 56 g (0.5 mole) of the crude 1,2-cyclohexanedione.[1]

  • Stir the mixture for 30 minutes. The 1,2-cyclohexanedione dioxime will precipitate.[1]

  • Isolation: Collect the precipitate by filtration and wash with cold water. The product can be used in the next step without further purification.

Protocol 3: Proposed Oxidative Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-cyclohexanedione dioxime in a suitable inert solvent like dichloromethane or chloroform.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a mild oxidizing agent (e.g., N-bromosuccinimide or lead tetraacetate) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate (if using NBS) or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent used for the reaction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Proposed Synthesis Pathway Cyclohexanone Cyclohexanone Dione 1,2-Cyclohexanedione Cyclohexanone->Dione SeO2, Dioxane/H2O Dioxime 1,2-Cyclohexanedione Dioxime Dione->Dioxime NH2OH·HCl, KOH Target This compound Dioxime->Target Oxidative Cyclization (e.g., NBS)

Caption: Proposed two-step synthesis of the target compound.

Experimental_Workflow Experimental Workflow cluster_0 Step 1: Dioxime Synthesis cluster_1 Step 2: Cyclization & Purification start Start Cyclohexanone SeO2 oxidation Oxidation Reaction start->oxidation workup1 Work-up & Distillation oxidation->workup1 dione Crude 1,2-Cyclohexanedione workup1->dione dioxime_rxn Dione + NH2OH·HCl Dioxime Formation dione->dioxime_rxn filtration1 Filtration dioxime_rxn->filtration1 dioxime_product 1,2-Cyclohexanedione Dioxime filtration1->dioxime_product cyclization Dioxime + Oxidant Cyclization Reaction dioxime_product->cyclization Proceed to next step workup2 Quenching & Extraction cyclization->workup2 chromatography Column Chromatography workup2->chromatography final_product Pure Final Product chromatography->final_product

Caption: Workflow from starting materials to the final product.

Troubleshooting_Guide Troubleshooting Logic start Low Yield or No Product? check_step Which step failed? start->check_step step1 Dioxime Formation check_step->step1 Step 1 step2 Oxidative Cyclization check_step->step2 Step 2 solution1 Check pH (should be ~7) Verify Dione Purity Increase NH2OH excess step1->solution1 solution2 Change Oxidizing Agent Lower Reaction Temperature Monitor closely with TLC Check Dioxime Purity step2->solution2

Caption: A decision tree for troubleshooting common issues.

References

stability issues with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following information is based on the general chemical properties of benzoxadiazole derivatives and established methodologies for stability assessment.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my stock solution of this compound over time. What could be the cause?

A1: A change in the color of your solution is a common indicator of compound degradation. Benzoxadiazole derivatives can be susceptible to degradation under certain conditions. Factors that may contribute to this include:

  • Solvent Choice: The polarity and proticity of the solvent can influence the stability of the compound.

  • pH of the Solution: Acidic or basic conditions can catalyze decomposition.

  • Exposure to Light: Many heterocyclic compounds are photosensitive and can degrade upon exposure to ambient or UV light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Presence of Oxidizing or Reducing Agents: Contaminants in the solvent or buffer could react with the compound.

We recommend preparing fresh solutions for critical experiments and storing stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q2: My experimental results are inconsistent when using solutions of this compound prepared on different days. How can I troubleshoot this?

A2: Inconsistent results are often linked to the instability of one or more reagents. To determine if the stability of this compound is the root cause, consider the following:

  • Implement a Strict Solution Preparation Protocol: Always use freshly prepared solutions for your experiments. If using a stock solution, ensure it has been stored correctly and for a limited time.

  • Perform a Stability Check: Analyze your solution using a suitable analytical method (e.g., HPLC, LC-MS) at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to monitor for any changes in the parent compound peak and the appearance of new peaks, which could indicate degradation products.

  • Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature during your experiments.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system, thereby reducing the potential for solvent effects.

  • Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in tightly sealed, light-protected vials.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Compound degradation.Prepare a fresh solution and re-analyze. Compare the chromatogram of the fresh solution to the aged solution to identify degradation products.
Loss of biological activity or signal in an assay. The active compound has degraded over time.Run a positive control with a freshly prepared solution. Determine the working stability of the compound in your specific assay buffer.
Precipitate formation in the solution. Poor solubility or compound aggregation. Benzoxadiazole derivatives have shown a tendency to form aggregates.[1]Check the solubility of the compound in your chosen solvent. Consider using a different solvent or a co-solvent system. Gentle warming and sonication may help in initial dissolution, but be mindful of potential temperature-induced degradation.
Inconsistent fluorescence measurements. Solvent effects or degradation. The fluorescence of benzoxadiazole derivatives can be highly solvent-dependent.[2][3]Ensure the solvent environment is consistent across all experiments. Check for degradation, as degradation products may be fluorescent or quench the fluorescence of the parent compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental conditions, we recommend the following protocol.

Objective: To determine the rate of degradation of this compound in a selected solvent or buffer over time.

Methodology: HPLC-UV Analysis

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile, methanol, or your experimental buffer) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a working standard of a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Stability Study Setup:

    • Place an aliquot of the working solution under the desired experimental conditions (e.g., room temperature, 37°C, exposure to light).

    • Protect a control aliquot from light and store it at a low temperature (e.g., -20°C) where the compound is presumed to be stable.

  • Time-Point Analysis:

    • Inject the working solution onto the HPLC system at defined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • At each time point, also inject the control sample to ensure the stability of the compound under storage conditions and the consistency of the analytical method.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

    • Observe the appearance and growth of any new peaks, which represent degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a maximum absorption wavelength should be chosen). Benzoxadiazole derivatives often absorb in the visible region, for instance, around 419 nm.[2][3]

  • Injection Volume: 10 µL

Data Presentation

The results of your stability studies should be summarized in a clear and organized manner.

Table 1: Stability of this compound in Different Solvents at Room Temperature (Example Data)

Time (hours)% Remaining (Methanol)% Remaining (Acetonitrile)% Remaining (PBS, pH 7.4)
0100.0100.0100.0
299.599.895.2
498.999.690.1
897.299.182.3
2492.598.065.4

Table 2: Influence of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4) (Example Data)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
299.995.291.0
499.890.183.1
899.582.370.5
2498.665.448.7

Visualizations

The following diagrams illustrate the workflow for assessing compound stability and a hypothetical degradation pathway.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solution (in test buffer/solvent) prep_stock->prep_work t0 Time = 0 h (Initial Analysis) prep_work->t0 Start Experiment incubation Incubate under Test Conditions (e.g., 37°C, light) t0->incubation analysis Analyze by HPLC/LC-MS at Timepoints (t = 2, 4, 8, 24 h) incubation->analysis data Data Processing: - % Compound Remaining - Identify Degradants analysis->data degradation_pathway cluster_degradation Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis H₂O / pH oxidation Oxidation Product parent->oxidation O₂ photodegradation Photodegradation Product parent->photodegradation Light (hν)

References

Technical Support Center: Overcoming Solubility Challenges with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: The solubility of a compound is influenced by its physicochemical properties. For heterocyclic compounds like this compound, poor solubility can often be attributed to a combination of factors including:

  • Crystal Lattice Energy: A high melting point can indicate strong intermolecular forces within the crystal lattice, making it difficult for solvents to break the lattice and dissolve the compound.

  • Lipophilicity (LogP): While a related benzoxadiazole derivative has a calculated XLogP3 of -0.2, suggesting relatively low lipophilicity, the actual LogP of the target compound may differ and influence its solubility in aqueous versus organic solvents.

  • Ionization State (pKa): The presence of ionizable functional groups can significantly impact aqueous solubility. The solubility of the compound will be lowest at its isoelectric point and will increase in acidic or basic solutions if it has basic or acidic functionalities, respectively.

Q2: In which solvents should I initially attempt to dissolve this compound?

A2: A good starting point is to test solubility in a range of common laboratory solvents of varying polarities. This will help in understanding the compound's general solubility profile. A suggested panel of solvents is provided in the data presentation section. It is recommended to start with common polar and non-polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and acetonitrile, in addition to aqueous buffers at different pH values.

Q3: Can pH be adjusted to improve the aqueous solubility of this compound?

A3: Yes, if this compound possesses ionizable groups, pH adjustment can be a very effective method to enhance its aqueous solubility. For a compound with a basic functional group, decreasing the pH (acidic conditions) will lead to protonation and increased solubility. Conversely, for a compound with an acidic functional group, increasing the pH (basic conditions) will result in deprotonation and enhanced solubility. It is crucial to first determine the pKa of the compound to guide the pH adjustment strategy.

Q4: What are co-solvents and how can they help in solubilizing my compound?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly water-soluble compounds.[1] They work by reducing the polarity of the aqueous environment, thereby making it more favorable for the dissolution of lipophilic molecules. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] The co-solvent approach is straightforward and can significantly increase the concentration of the compound in a solution.[1]

Q5: What is a solid dispersion and is it a suitable technique for this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid carrier.[3] This technique can enhance solubility and dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[4] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3] This method is particularly useful for compounds that are crystalline and have high melting points. Given that many heterocyclic compounds are crystalline, this could be a viable strategy for this compound.

Troubleshooting Guides

Issue 1: The compound does not dissolve in common organic solvents (e.g., DMSO, DMF).

Possible Cause: High crystal lattice energy or the compound may be a salt that is insoluble in organic solvents.

Troubleshooting Steps:

  • Heating: Gently warm the mixture to increase the kinetic energy and aid in overcoming the crystal lattice energy. Monitor for any signs of degradation.

  • Sonication: Use an ultrasonic bath to provide mechanical energy to break up the solid particles and enhance dissolution.

  • Solvent Screening: Expand the range of solvents to include those with different properties, such as chlorinated solvents (e.g., dichloromethane, chloroform) or ethers (e.g., tetrahydrofuran, 1,4-dioxane), while considering the compatibility with your experimental system.

Issue 2: The compound precipitates out of an aqueous solution upon standing or dilution.

Possible Cause: The solution is supersaturated, or a change in pH or temperature is causing the compound to fall out of solution.

Troubleshooting Steps:

  • pH Control: Ensure the pH of the solution is maintained within a range where the compound is most soluble. Use a buffer system to stabilize the pH.

  • Co-solvent Addition: If not already in use, consider adding a co-solvent to the aqueous buffer to increase the solubilizing capacity of the medium.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to stabilize the compound in solution and prevent precipitation by forming micelles.

  • Temperature Control: Maintain a constant temperature, as solubility is often temperature-dependent.

Experimental Protocols

Protocol 1: Standard Solubility Assessment

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, DMF, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the sample to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to systematically test the effect of co-solvents on the aqueous solubility of the compound.

Materials:

  • Stock solution of the compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).

  • Add a small, fixed volume of the compound's stock solution to each of the co-solvent-buffer mixtures.

  • Vortex each solution and visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • For a more quantitative assessment, determine the solubility in the most promising co-solvent mixtures using the method described in Protocol 1.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a basic method for preparing a solid dispersion to enhance the dissolution of the compound.

Materials:

  • This compound

  • A water-soluble carrier (e.g., PVP K30, PEG 6000).

  • A common volatile solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator or a vacuum oven.

Procedure:

  • Dissolve the compound and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Ensure complete dissolution to achieve a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • The obtained solid dispersion can then be characterized and used for dissolution studies.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
0.1 N HCl25
0.1 N NaOH25
Ethanol25
Methanol25
Acetonitrile25
DMSO25
DMF25

Users should populate this table with their experimental findings.

Visualization

Below is a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting_Workflow Start Start: Solubility Problem with This compound Initial_Screening Initial Solubility Screening (Aqueous & Organic Solvents) Start->Initial_Screening Soluble_Organic Soluble in Organic Solvent? Initial_Screening->Soluble_Organic Soluble_Aqueous Soluble in Aqueous Buffer? Soluble_Organic->Soluble_Aqueous No Use_Solution Use Solution for Experiment Soluble_Organic->Use_Solution Yes pH_Modification pH Adjustment (Acidic/Basic Buffers) Soluble_Aqueous->pH_Modification No Soluble_Aqueous->Use_Solution Yes Co_Solvent Co-solvent Addition (e.g., EtOH, PG, PEG) pH_Modification->Co_Solvent Limited Success pH_Modification->Use_Solution Successful Formulation_Strategies Advanced Formulation Strategies Co_Solvent->Formulation_Strategies Limited Success Co_Solvent->Use_Solution Successful Solid_Dispersion Solid Dispersion (e.g., with PVP, PEG) Formulation_Strategies->Solid_Dispersion Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Formulation_Strategies->Particle_Size_Reduction Solid_Dispersion->Use_Solution Insoluble Still Insoluble: Consult Specialist Solid_Dispersion->Insoluble Particle_Size_Reduction->Use_Solution Particle_Size_Reduction->Insoluble

Caption: A workflow for troubleshooting solubility issues.

References

Technical Support Center: 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis and subsequent reactions of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound and where can side products form?

A1: The most common synthetic pathway starts from cyclohexanone and proceeds through three main stages. Side products can be introduced at each step:

  • Oxidation of Cyclohexanone: Cyclohexanone is oxidized to 1,2-cyclohexanedione. Incomplete oxidation can leave residual starting material, while over-oxidation can generate various byproducts.

  • Dioxime Formation: 1,2-cyclohexanedione is reacted with hydroxylamine to form 1,2-cyclohexanedione dioxime. Incomplete reaction can result in the carryover of the diketone.

  • Oxidative Cyclization: The dioxime undergoes oxidative cyclization to form the 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole N-oxide (a furoxan), which then tautomerizes to the final ketone product. This step is critical, as competing reactions like Beckmann fragmentation can significantly reduce the yield of the desired product.

Q2: What is Beckmann fragmentation and why is it a major issue in this synthesis?

A2: The Beckmann fragmentation is a common side reaction of oximes, especially under acidic conditions or with certain activating agents. In the case of 1,2-cyclohexanedione dioxime, instead of the desired cyclization to form the benzoxadiazole ring, the C-C bond between the two oxime groups can cleave. This fragmentation leads to the formation of ring-opened dinitrile species, which are significant impurities and reduce the overall yield of the target molecule.

Q3: What are the typical oxidizing agents used for the cyclization of 1,2-cyclohexanedione dioxime?

A3: A variety of oxidizing agents can be employed for the oxidative cyclization of dioximes to form furoxans. Common reagents include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents. The choice of oxidant and reaction conditions can significantly influence the yield and the profile of side products.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of Multiple Side Products

Possible Cause 1.1: Impure 1,2-Cyclohexanedione Starting Material

  • Symptoms: Discolored reaction mixture, presence of unreacted cyclohexanone or over-oxidation products in the final product analysis.

  • Troubleshooting:

    • Purification of 1,2-Cyclohexanedione: It is crucial to start with pure 1,2-cyclohexanedione. Purification can be achieved by vacuum distillation. An effective method involves converting the crude dione to its crystalline dioxime derivative, which can be easily purified by recrystallization. The pure dioxime is then hydrolyzed back to 1,2-cyclohexanedione.[1]

    • Reaction Monitoring: Monitor the initial oxidation of cyclohexanone using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.

Possible Cause 1.2: Suboptimal Conditions for Oxidative Cyclization

  • Symptoms: Significant formation of a major byproduct, which may be a dinitrile resulting from Beckmann fragmentation.

  • Troubleshooting:

    • Choice of Oxidizing Agent: Sodium hypochlorite in an alkaline medium is a common and effective reagent for this cyclization. The basic conditions help to suppress the acid-catalyzed Beckmann fragmentation.

    • Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the oxidizing agent can help to minimize side reactions.

    • pH Control: The pH of the reaction mixture should be carefully controlled. An alkaline environment is generally preferred to disfavor the Beckmann rearrangement.

Problem 2: Difficulty in Purifying the Final Product

Possible Cause 2.1: Presence of Structurally Similar Side Products

  • Symptoms: Co-elution of impurities with the desired product during column chromatography, difficulty in obtaining a pure crystalline product.

  • Troubleshooting:

    • Optimize Reaction Selectivity: Refer to the troubleshooting steps in Problem 1 to minimize the formation of side products in the first place.

    • Alternative Purification Techniques: If standard chromatography is ineffective, consider alternative purification methods such as preparative HPLC or recrystallization from a different solvent system.

    • Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying the derivative, and then regenerating the desired product can be an effective strategy.

Experimental Protocols

Synthesis of 1,2-Cyclohexanedione Dioxime from 1,2-Cyclohexanedione

This procedure is adapted from established methods for the oximation of α-diones.[2][3]

  • Prepare a solution of hydroxylamine by dissolving hydroxylammonium chloride (1.25 moles) in a mixture of 200 mL of water and 100 g of crushed ice.

  • Prepare a cold basic solution by dissolving potassium hydroxide (85%, 1.25 moles) in 50 mL of water and adding 150 g of crushed ice.

  • Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and mix thoroughly.

  • To this stirred solution, slowly add melted crude 1,2-cyclohexanedione (0.5 moles).

  • Continue stirring the mixture for 30 minutes to allow for the precipitation of 1,2-cyclohexanedione dioxime.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Oxidative Cyclization to 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole N-oxide

This is a general procedure based on the oxidative cyclization of dioximes.

  • Suspend 1,2-cyclohexanedione dioxime in a suitable solvent such as dichloromethane or ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium hypochlorite (household bleach can be used) with vigorous stirring, maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Possible Cause Recommended Action
Low final product yield with multiple impuritiesImpure 1,2-cyclohexanedionePurify 1,2-cyclohexanedione via its dioxime derivative before use.[1]
Major byproduct identified as a dinitrileBeckmann fragmentation during cyclizationUse alkaline conditions (e.g., with sodium hypochlorite) and maintain low reaction temperatures.
Incomplete reactionInsufficient reaction time or inactive reagentsMonitor reaction progress by TLC and ensure the activity of the oxidizing agent.

Visualizations

Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.

reaction_pathway Cyclohexanone Cyclohexanone Dione 1,2-Cyclohexanedione Cyclohexanone->Dione Oxidation Dioxime 1,2-Cyclohexanedione Dioxime Dione->Dioxime Oximation Furoxan 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole N-oxide Dioxime->Furoxan Oxidative Cyclization Fragmentation Beckmann Fragmentation Products (Dinitriles) Dioxime->Fragmentation Product This compound Furoxan->Product Tautomerization

Caption: Synthetic pathway to this compound.

troubleshooting_workflow Start Low Yield or Impure Product Check_Starting_Material Analyze Purity of 1,2-Cyclohexanedione Start->Check_Starting_Material Purify_Dione Purify via Dioxime Recrystallization Check_Starting_Material->Purify_Dione Impure Check_Cyclization Evaluate Oxidative Cyclization Step Check_Starting_Material->Check_Cyclization Pure Purify_Dione->Check_Cyclization Analyze_Side_Products Identify Major Side Products (e.g., by NMR, MS) Check_Cyclization->Analyze_Side_Products Beckmann_Detected Beckmann Fragmentation Confirmed? Analyze_Side_Products->Beckmann_Detected Optimize_Conditions Optimize Reaction Conditions End Improved Yield and Purity Optimize_Conditions->End Beckmann_Detected->Optimize_Conditions No Adjust_pH_Temp Use Alkaline Conditions & Low Temperature Beckmann_Detected->Adjust_pH_Temp Yes Adjust_pH_Temp->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental application of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common challenges. While direct literature on troubleshooting for this specific compound is limited, the following advice is based on established principles for the synthesis and handling of related benzoxadiazole and heterocyclic ketone derivatives.

Issue 1: Low or No Yield of this compound

Q1: My synthesis of this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of heterocyclic ketones like this compound can arise from several factors related to reaction conditions and starting materials. A plausible synthetic route involves the cyclization of a substituted cyclohexane-1,3-dione with a suitable reagent to form the oxadiazole ring.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the cyclohexane-1,3-dione derivative. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature: The optimal temperature for cyclization reactions can be critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform small-scale reactions at different temperatures to find the optimal condition.

  • Choice of Solvent and Base: The solvent and base (if required for the specific protocol) play a crucial role. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The choice of base, including its strength and stoichiometry, can significantly impact the reaction outcome.

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to the formation of byproducts.

  • Atmosphere: Some reactions for synthesizing heterocyclic compounds are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Issue 2: Difficulty in Product Purification

Q2: I am having trouble purifying the crude this compound. What are the recommended purification techniques?

A2: Purification of benzoxadiazole derivatives can be challenging due to their polarity and potential for degradation.

  • Column Chromatography: This is the most common method for purifying organic compounds. For benzoxadiazole derivatives, silica gel is a standard stationary phase. The choice of eluent (mobile phase) is crucial and should be determined by TLC analysis of the crude product. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an effective purification method. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Handling Precautions: Some benzoxadiazole derivatives can be sensitive to light or heat. It is advisable to minimize exposure to strong light and to use moderate temperatures during purification processes like solvent evaporation.

Issue 3: Inconsistent Results in Biological Assays

Q3: I am observing high variability in my biological assay results when using this compound. What could be the cause?

A3: Inconsistent results in biological assays can stem from issues with the compound's purity, stability, or handling.

  • Compound Purity: Ensure the compound is of high purity. Even small amounts of impurities can interfere with biological assays. Re-purify the compound if necessary and confirm its purity by analytical techniques such as NMR and mass spectrometry.

  • Compound Stability: The stability of the compound in the assay buffer and under the assay conditions should be evaluated. Some compounds can degrade over time, especially in aqueous solutions or when exposed to light. Prepare fresh solutions of the compound for each experiment.

  • Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved. Using a small amount of a co-solvent like DMSO is common, but the final concentration of the co-solvent should be kept low and consistent across all experiments, including controls.

Experimental Protocols

The following is a hypothetical, yet plausible, detailed experimental protocol for the synthesis of this compound based on general methods for related compounds.

Synthesis of this compound

This protocol is a suggested starting point and may require optimization.

Materials:

  • Cyclohexane-1,3-dione

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve cyclohexane-1,3-dione (1 equivalent) in a mixture of acetic acid and water. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 1-2 hours at this temperature.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of benzoxadiazole derivatives in a biological assay, illustrating how such data should be presented.

CompoundTarget EnzymeIC₅₀ (µM)[1]Cytotoxicity (CC₅₀ in µM)
This compound GSTP1-15.2> 50
Derivative AGSTP1-11.2 ± 0.125.4
Derivative BAChE8.542.1
Derivative CBuChE15.3> 100

Mandatory Visualizations

Signaling Pathway Diagram

Benzoxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway.[1] The following diagram illustrates a simplified representation of this signaling pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular GSTP1-1 GSTP1-1 Benzoxadiazole->GSTP1-1 JNK JNK GSTP1-1->JNK Inhibition c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Caption: Simplified JNK signaling pathway activated by a benzoxadiazole derivative.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and initial biological evaluation of this compound.

experimental_workflow start Start: Hypothesis (Design of Benzoxadiazolone) synthesis Synthesis of This compound start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity_check Purity Assessment (HPLC, Melting Point) characterization->purity_check biological_assay In vitro Biological Assay (e.g., Enzyme Inhibition) purity_check->biological_assay >95% Pure troubleshoot Troubleshoot Synthesis (Low Yield/Purity) purity_check->troubleshoot <95% Pure data_analysis Data Analysis (IC50 Determination) biological_assay->data_analysis end End: Report Findings data_analysis->end troubleshoot->purification Re-purify

References

Technical Support Center: Purification of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2,1,3-benzoxadiazole derivatives?

A1: Common impurities can arise from starting materials, intermediates, or side reactions. Depending on the synthetic route, these may include unreacted starting materials, partially reacted intermediates (e.g., the N-oxide precursor if the reduction is incomplete), and byproducts from coupling reactions.[1] For instance, in syntheses involving bromination, residual bromine or poly-brominated species might be present.

Q2: My purified 2,1,3-benzoxadiazole derivative shows low yield after column chromatography. What are the potential causes?

A2: Low recovery from silica gel chromatography can be due to several factors. Some benzoxadiazole derivatives might be unstable on silica gel, leading to degradation. Adsorption to the stationary phase can also be an issue, especially for more polar derivatives. It is crucial to select an appropriate solvent system for elution. A gradual increase in solvent polarity can help in eluting the compound of interest without causing significant band broadening or tailing.

Q3: I am having trouble recrystallizing my this compound derivative. It keeps oiling out. What can I do?

A3: "Oiling out" during recrystallization typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can try a lower-boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Ensure that the solution is not cooled too rapidly.

Q4: How can I confirm the purity of my final 2,1,3-benzoxadiazole derivative?

A4: A combination of analytical techniques is recommended to confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and identifying minor impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and to ensure the absence of starting materials or byproducts.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Co-elution of impurities with the product during column chromatography. Improper solvent system.Optimize the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase if baseline separation is not achievable.
The product appears to be degrading on the silica gel column. The compound is sensitive to the acidic nature of silica gel.Use a neutral stationary phase like alumina or a deactivated silica gel. Alternatively, add a small amount of a basic modifier like triethylamine to the eluent.
Poor crystal formation or very fine powder upon recrystallization. The solvent system is not ideal, or the cooling rate is too fast.Screen for a better recrystallization solvent or a mixture of solvents. Allow the solution to cool slowly to room temperature and then in a refrigerator to promote the formation of larger crystals.
The final product is colored, but it is expected to be a white solid. Presence of colored impurities, possibly from starting materials or side reactions.Additional purification steps may be necessary. Consider a second column chromatography run with a different solvent system or treatment with activated carbon to remove colored impurities.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.

  • Elution: Start the elution with the least polar solvent and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[1]

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization tlc TLC Analysis column_chromatography->tlc Fraction Monitoring hplc HPLC Analysis recrystallization->hplc nmr_ms NMR & MS Analysis recrystallization->nmr_ms tlc->column_chromatography pure_product Pure Product hplc->pure_product nmr_ms->pure_product

Caption: A general experimental workflow for the purification and analysis of synthesized compounds.

troubleshooting_logic rect_node rect_node start Purification Issue? q_method Chromatography or Recrystallization? start->q_method q_chrom Low Yield or Impure Fractions? q_method->q_chrom Chromatography q_recryst Oiling Out or Poor Crystals? q_method->q_recryst Recrystallization ans_chrom_yield Check for degradation on silica. Use neutral alumina or modified eluent. q_chrom->ans_chrom_yield Low Yield ans_chrom_impure Optimize mobile phase. Try a different stationary phase. q_chrom->ans_chrom_impure Impure Fractions ans_recryst_oil Use a lower boiling point solvent. Cool slowly and seed the solution. q_recryst->ans_recryst_oil Oiling Out ans_recryst_poor Screen for a better solvent. Control the cooling rate. q_recryst->ans_recryst_poor Poor Crystals

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the fluorescence quantum yield of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and related benzoxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fluorescence quantum yield (Φf) and why is it important for my experiments?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter fluorescent signal, which is critical for applications requiring high sensitivity, such as in bioimaging, high-throughput screening, and quantitative assays.

Q2: I am observing a very low or no fluorescence signal from my this compound sample. What are the likely causes?

A2: Several factors can lead to a weak or absent fluorescence signal. These include:

  • Solvent Effects: The polarity and viscosity of the solvent play a crucial role. Benzoxadiazole derivatives are known to be highly sensitive to their environment.[1]

  • Concentration Effects: At high concentrations, molecules can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ).

  • Presence of Quenchers: Certain substances in your sample can deactivate the excited state of your fluorophore, reducing fluorescence. Common quenchers include dissolved oxygen, halide ions, and thiol-containing compounds.

  • Incorrect pH: The fluorescence of many fluorophores is pH-dependent. The protonation state of the molecule can significantly alter its electronic properties and, consequently, its fluorescence.

  • Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible photochemical destruction of the fluorophore.

Q3: How do solvent properties influence the fluorescence quantum yield of benzoxadiazole derivatives?

A3: The fluorescence of 2,1,3-benzoxadiazole derivatives is highly dependent on the solvent environment.[2][3] Generally, these compounds exhibit intramolecular charge transfer (ICT) character.[2][3] In polar solvents, the ICT state can be stabilized, which may lead to an increase in non-radiative decay pathways and a decrease in fluorescence quantum yield. Conversely, in non-polar, aprotic solvents, the quantum yield often increases. The viscosity of the solvent can also play a role by restricting molecular vibrations that can lead to non-radiative decay.

Q4: Can modifying the chemical structure of this compound enhance its quantum yield?

A4: Yes, structural modifications can significantly impact the fluorescence quantum yield. Introducing electron-donating or electron-withdrawing groups at different positions on the benzoxadiazole ring can alter the energy levels of the molecule and the efficiency of radiative versus non-radiative decay pathways. For instance, creating derivatives with extended π-conjugated systems can enhance fluorescence properties.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to low fluorescence quantum yield.

Problem: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Inappropriate Solvent Perform a solvent screening. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
Concentration Too High (ACQ) Prepare a dilution series of your sample and measure the fluorescence at each concentration. A decrease in fluorescence intensity at higher concentrations is indicative of ACQ.
Presence of Quenchers Deoxygenate your solvent by bubbling with an inert gas (e.g., nitrogen or argon). If you suspect other quenchers, purify your sample or use a different buffer system.
Suboptimal pH Perform a pH titration. Prepare a series of buffers with a range of pH values and measure the fluorescence intensity of your compound in each.
Photobleaching Reduce the excitation light intensity and minimize the exposure time. Use fresh samples for each measurement.
Incorrect Instrument Settings Ensure the excitation wavelength is set to the absorption maximum of your compound. Check that the emission is being collected over the correct wavelength range.
Problem: Inconsistent or Irreproducible Fluorescence Measurements
Possible Cause Troubleshooting Step
Instrument Fluctuations Allow the instrument's lamp to warm up and stabilize before taking measurements.
Temperature Variations Use a temperature-controlled sample holder to ensure all measurements are taken at the same temperature.
Sample Evaporation Keep cuvettes capped whenever possible, especially when working with volatile solvents.
Cuvette Contamination Thoroughly clean cuvettes between samples. Use a dedicated cuvette for your sample and another for your reference standard if performing relative quantum yield measurements.

Experimental Protocols

Protocol 1: Solvent Screening for Enhancement of Fluorescence Quantum Yield

Objective: To identify a solvent that maximizes the fluorescence quantum yield of this compound.

Materials:

  • Stock solution of this compound in a volatile solvent (e.g., dichloromethane).

  • A selection of spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, ethanol, water).

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions of your compound in each of the selected solvents. The final concentration should be low enough to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs_max).

  • Set the excitation wavelength of the spectrofluorometer to the λ_abs_max for each respective solvent.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the integrated fluorescence intensities of the emission spectra. The solvent that yields the highest integrated intensity is likely to provide the highest fluorescence quantum yield.

  • For quantitative analysis, determine the relative quantum yield in each solvent using a known standard.[5][6]

Protocol 2: pH Optimization of Fluorescence Intensity

Objective: To determine the optimal pH for the fluorescence of this compound in an aqueous environment.

Materials:

  • Stock solution of this compound in a water-miscible solvent (e.g., DMSO or ethanol).

  • A series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions of your compound, each in a different pH buffer. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect.

  • For each solution, record the fluorescence emission spectrum at the appropriate excitation wavelength.

  • Plot the integrated fluorescence intensity as a function of pH.

  • The pH at which the fluorescence intensity is maximal is the optimal pH for your compound under these conditions.

Protocol 3: Removal of Dissolved Oxygen as a Fluorescence Quencher

Objective: To eliminate dissolved oxygen from the sample solution to prevent fluorescence quenching.

Materials:

  • Solution of this compound in the desired solvent.

  • Inert gas (e.g., high-purity nitrogen or argon).

  • A long needle or a gas dispersion tube.

  • Septum-sealed cuvette or flask.

Procedure:

  • Place your sample solution in a septum-sealed cuvette or flask.

  • Insert a long needle connected to the inert gas supply so that it reaches the bottom of the solution.

  • Insert a second, shorter needle to act as a vent.

  • Gently bubble the inert gas through the solution for 10-15 minutes. Avoid vigorous bubbling which can cause solvent evaporation.

  • Remove the needles and immediately measure the fluorescence.

  • Compare the fluorescence intensity before and after deoxygenation to assess the extent of quenching by oxygen.

Data Presentation

The following tables provide an illustrative summary of how the fluorescence quantum yield of a hypothetical 2,1,3-benzoxadiazole derivative might vary with solvent and pH. These are example trends based on related compounds and should be experimentally verified for this compound.

Table 1: Example Solvent Effects on the Photophysical Properties of a Benzoxadiazole Derivative

SolventDielectric Constant (ε)Absorption Max (λ_abs_max, nm)Emission Max (λ_em_max, nm)Stokes Shift (cm⁻¹)Relative Quantum Yield (Φf)
Cyclohexane2.0241048038000.65
Toluene2.3841549542000.58
Dichloromethane8.9342551044000.42
Acetonitrile37.543053048000.25
Ethanol24.643554049000.15
Water80.144056052000.05

Table 2: Example pH Effect on the Relative Fluorescence Intensity of a Benzoxadiazole Derivative in Aqueous Buffer

pHRelative Fluorescence Intensity (%)
2.015
4.040
6.085
7.0100
8.095
10.060

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization A Prepare Stock Solution B Prepare Dilutions A->B C Measure Absorbance B->C D Measure Fluorescence C->D E Solvent Screening D->E Low Quantum Yield? F pH Titration D->F Low Quantum Yield? G Concentration Optimization D->G Low Quantum Yield? E->B Optimize F->B Optimize G->B Optimize

Caption: Workflow for troubleshooting and enhancing fluorescence quantum yield.

quenching_mechanisms Excited State Excited State Ground State Ground State Excited State->Ground State Fluorescence Excited State->Ground State Non-radiative Decay Fluorescence Fluorescence Quenching Quenching Quencher Quencher Quencher->Excited State Collision

Caption: Simplified Jablonski diagram illustrating fluorescence and quenching pathways.

References

preventing degradation of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Q2: What are the likely causes of degradation for this compound?

A2: Based on its chemical structure, potential degradation pathways for this compound include:

  • Hydrolysis: The presence of a ketone and the oxadiazole ring may make the compound susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: Exposure to air and light can lead to oxidation.

  • Photodegradation: Compounds with aromatic and heterocyclic rings can be sensitive to light, particularly UV radiation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation.

Q3: I've noticed a change in the color of my stored compound. What should I do?

A3: A change in color is often an indicator of chemical degradation. It is recommended to re-analyze the compound for purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any impurities. If significant degradation has occurred, the batch may no longer be suitable for your experiments.

Q4: How can I monitor the stability of this compound over time?

A4: A stability-indicating analytical method, typically HPLC with UV detection, should be used.[1][2] This method should be capable of separating the intact compound from its potential degradation products. Regularly test samples stored under the recommended conditions (e.g., at 0, 3, 6, 12, and 24 months) to monitor for any changes in purity and the appearance of new peaks.

Troubleshooting Guide

If you suspect degradation of your this compound, follow this troubleshooting guide.

Troubleshooting_Degradation start Start: Suspected Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere (air/inert)? - Container seal? start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage Issues Found? analytical_testing Perform Analytical Testing (e.g., HPLC, LC-MS) improper_storage->analytical_testing No implement_corrective Implement Corrective Storage: - Store in cool, dark, dry place - Use inert atmosphere - Ensure tight seal improper_storage->implement_corrective Yes no_degradation No Significant Degradation Detected analytical_testing->no_degradation Purity OK? degradation_confirmed Degradation Confirmed analytical_testing->degradation_confirmed Impurities Present? end_ok Compound is Stable. Continue Use. no_degradation->end_ok quarantine Quarantine Affected Batch degradation_confirmed->quarantine implement_corrective->analytical_testing investigate Investigate Degradation Pathway (Forced Degradation Studies) quarantine->investigate end_bad Compound is Degraded. Dispose of and use a fresh batch. quarantine->end_bad Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, solid) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-UV/PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Data Analysis analysis->data_analysis compare Compare stressed vs. unstressed samples data_analysis->compare calculate Calculate % degradation compare->calculate identify Identify degradation products calculate->identify end Establish Degradation Profile and Validate Analytical Method identify->end

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Primary Amine Detection: A Profile of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of fluorescent probes for the detection and quantification of primary amines, a critical function in various biochemical and pharmaceutical research areas. We present a profile of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a potential yet uncharacterized fluorescent probe, alongside established alternatives: Fluorescamine and o-Phthalaldehyde (OPA). This comparison aims to guide researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific applications.

Introduction to Fluorescent Probes for Primary Amines

Fluorescent probes that react with primary amines are invaluable for the sensitive detection and quantification of amino acids, peptides, proteins, and other biomolecules. The ideal probe is non-fluorescent itself and forms a highly fluorescent product upon reaction with a primary amine, ensuring a high signal-to-noise ratio. Key performance indicators for these probes include reaction speed, stability of the fluorescent product, and compatibility with aqueous environments.

Profile: this compound

Based on the general properties of benzoxadiazole derivatives, we can hypothesize the following characteristics for its amine adduct:

  • Excitation Wavelength: Likely in the blue region of the spectrum (~420-470 nm).

  • Emission Wavelength: Expected in the green-yellow region (~500-550 nm).

  • Key Feature: The fluorescence of benzoxadiazole derivatives is often sensitive to the local environment, which could be advantageous for probing changes in protein conformation.[2][3]

Comparative Analysis

To provide a practical context, we compare the hypothetical performance of this compound with two widely used fluorescent probes for primary amines: Fluorescamine and o-Phthalaldehyde (OPA).

FeatureThis compound (Hypothetical)Fluorescamineo-Phthalaldehyde (OPA) with a thiol
Excitation Maximum (nm) ~420-470~390~340
Emission Maximum (nm) ~500-550~475~455
Quantum Yield Moderate to HighModerate (0.1-0.3 for protein adducts)High (up to 0.9 for some amino acid adducts)
Reaction Time Potentially slower, may require heatingVery fast (seconds) at room temperatureFast (minutes) at room temperature
Reagent Stability in Aqueous Solution Likely requires organic co-solvent, moderate stabilityPoor, hydrolyzes rapidlyGood
Fluorescent Product Stability Moderate to GoodGoodFair, can be unstable, especially under illumination
Interference Secondary amines may react slowlyAmmonia reactsAmmonia reacts

Signaling Pathways and Experimental Workflows

The proposed mechanism for this compound involves a nucleophilic attack by a primary amine on the ketone, followed by dehydration to form a fluorescent imine.

Probe This compound (Non-fluorescent) Product Fluorescent Imine Product Probe->Product + Amine Primary Amine (Analyte) Amine->Product Reaction

Caption: Hypothetical reaction of the probe with a primary amine.

For comparison, the established reaction mechanisms for Fluorescamine and OPA are presented below.

cluster_Fluorescamine Fluorescamine Pathway cluster_OPA OPA Pathway Fluorescamine Fluorescamine (Non-fluorescent) Product1 Fluorescent Pyrrolinone Fluorescamine->Product1 + Amine1 Primary Amine Amine1->Product1 Reaction OPA o-Phthalaldehyde (Non-fluorescent) Product2 Fluorescent Isoindole OPA->Product2 + Amine2 Primary Amine Amine2->Product2 + Thiol Thiol (e.g., β-mercaptoethanol) Thiol->Product2 Reaction

Caption: Reaction pathways for Fluorescamine and OPA.

A general experimental workflow for using these probes is outlined below.

start Prepare Analyte Solution (e.g., protein sample) mix Mix Analyte and Reagent start->mix reagent Prepare Fluorescent Probe Reagent (in appropriate buffer/solvent) reagent->mix incubate Incubate (Time and temperature depend on the probe) mix->incubate measure Measure Fluorescence (at specific Ex/Em wavelengths) incubate->measure analyze Analyze Data (Correlate fluorescence intensity to analyte concentration) measure->analyze

Caption: General experimental workflow for primary amine detection.

Experimental Protocols

General Protocol for Primary Amine Quantification:

  • Reagent Preparation:

    • This compound (Hypothetical): Dissolve the probe in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a stock solution. Dilute to the working concentration in a buffer of appropriate pH (likely neutral to slightly basic).

    • Fluorescamine: Prepare a stock solution in acetone or acetonitrile immediately before use.

    • OPA: Prepare a solution of OPA and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) in a borate buffer (pH 9-10). This reagent is stable for several weeks when stored in the dark.

  • Reaction:

    • Add a small volume of the reagent solution to the sample containing the primary amine.

    • Mix thoroughly.

    • Incubate at room temperature (for Fluorescamine and OPA) or potentially with gentle heating for the hypothetical probe. Incubation times will vary from seconds for Fluorescamine to several minutes for OPA.

  • Fluorescence Measurement:

    • Using a fluorometer or a microplate reader, excite the sample at the appropriate wavelength and record the emission at the corresponding maximum.

    • A standard curve should be generated using known concentrations of a primary amine (e.g., an amino acid like glycine) to quantify the amount of amine in the unknown sample.

Conclusion

While this compound remains a molecule with hypothetical potential as a fluorescent probe, its core structure is present in many established fluorophores. Further research into its reactivity and photophysical properties is warranted to determine its utility. In the meantime, established probes like Fluorescamine and OPA offer reliable and well-characterized solutions for the detection of primary amines, each with its own set of advantages and disadvantages regarding reaction speed, stability, and ease of use. The choice of probe will ultimately depend on the specific requirements of the experimental setup.

References

A Comparative Guide to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Analogs as Pharmacodynamic Biomarkers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one itself is not an established biological marker, this guide explores the validation of a closely related and extensively studied compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) , as a potential pharmacodynamic biomarker. NBDHEX is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and associated with chemotherapy resistance. This guide provides a comparative analysis of NBDHEX's potential as a biomarker against established biomarkers in melanoma and leukemia, supported by experimental data and detailed protocols.

NBDHEX: A Potential Pharmacodynamic Biomarker

NBDHEX's mechanism of action involves the irreversible inhibition of GSTP1-1, leading to the disruption of downstream signaling pathways that promote cancer cell survival. This targeted action makes the measurement of GSTP1-1 inhibition or its downstream effects a promising pharmacodynamic biomarker to assess drug engagement and therapeutic response.

Comparison with Established Biomarkers

This guide compares the potential of NBDHEX as a biomarker with currently used clinical biomarkers for melanoma and acute myeloid leukemia (AML), cancers where NBDHEX has shown preclinical efficacy.

Melanoma

Established Biomarkers: Lactate Dehydrogenase (LDH) and S100B protein.

NBDHEX's Potential Role: In melanoma models, NBDHEX has demonstrated significant cytotoxic effects. As a pharmacodynamic biomarker, monitoring GSTP1-1 activity or downstream JNK activation in response to NBDHEX treatment could provide an early indication of therapeutic efficacy, potentially offering greater specificity than general markers of tumor burden like LDH and S100B.

Acute Myeloid Leukemia (AML)

Established Biomarkers: Genetic markers such as mutations in FLT3, IDH1/2, and NPM1, as well as Minimal Residual Disease (MRD) detection.

NBDHEX's Potential Role: NBDHEX has been shown to be effective in leukemia cell lines, including those with multidrug resistance. Monitoring NBDHEX-induced apoptosis or GSTP1-1 inhibition in leukemic cells could serve as a real-time indicator of drug activity, complementing the prognostic information provided by genetic markers and the sensitive disease monitoring of MRD.

Data Presentation

Table 1: Performance Comparison of NBDHEX (Potential) and Established Biomarkers in Melanoma
BiomarkerTypePerformance MetricValueCancer Type
NBDHEX PharmacodynamicIC50 (in vitro)1.2 - 2.0 µMMelanoma Cell Lines
LDH PrognosticSensitivity22.7% - 79%[1][2]Metastatic Melanoma
Specificity92% - 95.5%[1][2]Metastatic Melanoma
S100B PrognosticSensitivity61.35% - 95.5%[2][3][4]Metastatic Melanoma
Specificity81.1% - 97%[3]Metastatic Melanoma
Table 2: Performance Comparison of NBDHEX (Potential) and Established Biomarkers in Acute Myeloid Leukemia (AML)
BiomarkerTypePerformance MetricValueRelevance in AML
NBDHEX PharmacodynamicLC50 (in vitro)Lower in MDR cellsOvercomes P-glycoprotein-mediated resistance[5]
FLT3 mutations Prognostic/PredictiveAllele Ratio >0.5Associated with poorer prognosis[6][7]Guides use of FLT3 inhibitors
IDH1/2 mutations Prognostic/PredictivePresence of mutationAssociated with prognosis; target for specific inhibitors[8][9][10][11][12]Guides use of IDH inhibitors
NPM1 mutations PrognosticPresence (in absence of FLT3-ITD)Favorable prognostic factor[13][14][15][16][17]Risk stratification
MRD PrognosticNegativity (<0.01%)Strong predictor of lower relapse risk and better survival[18][19][20][21][22]Monitors treatment response

Experimental Protocols

NBDHEX-Related Assays

1. GSTP1-1 Activity Assay

  • Principle: This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, and the sample containing GSTP1-1.

    • Initiate the reaction by adding 1 mM CDNB.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • To determine the inhibitory effect of NBDHEX, pre-incubate the enzyme with varying concentrations of NBDHEX before adding the substrates.

    • Calculate the specific activity and the IC50 value for NBDHEX.[23]

2. Apoptosis Detection by Flow Cytometry

  • Principle: This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Protocol:

    • Treat cancer cells with desired concentrations of NBDHEX for a specified time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~530 nm (FITC) and >670 nm (PI).

Established Biomarker Assays

1. LDH Assay (Serum)

  • Principle: Lactate dehydrogenase activity is measured by monitoring the rate of conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to LDH activity.

  • Protocol:

    • Obtain a serum sample from the patient.

    • Prepare a reaction mixture containing a lactate buffer solution and NAD+.

    • Add the serum sample to the reaction mixture.

    • Incubate at a constant temperature (e.g., 37°C).

    • Measure the rate of increase in absorbance at 340 nm.

2. S100B ELISA (Serum)

  • Principle: A quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for S100B is pre-coated onto a microplate.

  • Protocol:

    • Pipette standards and patient serum samples into the wells.

    • S100B present in the sample binds to the immobilized antibody.

    • After washing, an enzyme-linked polyclonal antibody specific for S100B is added.

    • Following another wash, a substrate solution is added, and color develops in proportion to the amount of S100B bound.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[24]

3. FLT3, IDH1/2, and NPM1 Mutation Detection (PCR/NGS)

  • Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific gene regions where mutations commonly occur. For FLT3-ITD, fragment analysis by capillary electrophoresis is used to detect insertions. For point mutations in IDH1/2 and small insertions in NPM1, DNA sequencing (Sanger or Next-Generation Sequencing - NGS) is employed.[25][26][27][28][29][30]

  • General Protocol (Conceptual):

    • Extract genomic DNA from bone marrow or peripheral blood cells.

    • Design and validate primers flanking the mutational hotspots in the target genes.

    • Perform PCR amplification.

    • For FLT3-ITD, analyze the PCR products by capillary electrophoresis to identify larger fragments indicative of an internal tandem duplication.[31]

    • For other mutations, purify the PCR products and perform DNA sequencing.

    • Align the sequence data to a reference genome to identify mutations. NGS panels can simultaneously analyze multiple genes.[8][9][10]

4. Minimal Residual Disease (MRD) Detection by Flow Cytometry

  • Principle: Multi-parameter flow cytometry identifies leukemic cells based on their aberrant immunophenotype (leukemia-associated immunophenotypes - LAIPs), which differs from normal hematopoietic cells.[32][33][34][35][36]

  • Protocol:

    • Obtain a bone marrow aspirate or peripheral blood sample.

    • Prepare a single-cell suspension.

    • Stain the cells with a panel of fluorescently-labeled monoclonal antibodies targeting various cell surface and intracellular antigens. The panel is designed to distinguish leukemic blasts from normal hematopoietic precursors.

    • Acquire a large number of events (cells) on a multi-parameter flow cytometer.

    • Analyze the data using specialized software to identify and quantify the population of cells with the LAIP, with a sensitivity of at least 1 in 10,000 cells (0.01%).[18][32]

Mandatory Visualization

NBDHEX_Signaling_Pathway cluster_cell Cancer Cell NBDHEX NBDHEX GSTP1_1_JNK GSTP1-1 :: JNK (Inactive Complex) NBDHEX->GSTP1_1_JNK Inhibits GSTP1-1 JNK JNK (Active) GSTP1_1_JNK->JNK Dissociation Apoptosis Apoptosis JNK->Apoptosis Activates

Caption: NBDHEX mechanism of action.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation cluster_analysis Data Analysis & Correlation in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo pd_assays Pharmacodynamic Assay Development in_vitro->pd_assays phase_I Phase I Trials (Safety & Dosing) in_vivo->phase_I pd_assays->phase_I phase_II Phase II Trials (Efficacy & Biomarker Correlation) phase_I->phase_II biomarker_response Biomarker Response phase_I->biomarker_response clinical_outcome Clinical Outcome phase_I->clinical_outcome phase_III Phase III Trials (Pivotal Studies) phase_II->phase_III phase_II->biomarker_response phase_II->clinical_outcome phase_III->biomarker_response phase_III->clinical_outcome correlation Correlation Analysis biomarker_response->correlation clinical_outcome->correlation

Caption: Biomarker validation workflow.

Disclaimer: This guide is for informational purposes for a research audience and does not constitute medical advice. The validation of NBDHEX as a clinical biomarker is still in the preclinical and research phase.

References

Comparative Analysis of 7-Nitro-2,1,3-benzoxadiazole Derivatives as Glutathione S-Transferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-nitro-2,1,3-benzoxadiazole derivatives, focusing on their activity as inhibitors of Glutathione S-Transferase (GST). While the initial focus of this report was on 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one derivatives, a comprehensive literature search revealed a lack of specific comparative data for this particular scaffold. Consequently, this guide has been adapted to analyze a closely related and well-studied class of compounds, the 7-nitro-2,1,3-benzoxadiazoles, for which substantial experimental data is available. This analysis centers on key derivatives, their inhibitory potency, selectivity, and mechanism of action, providing valuable insights for researchers in oncology and drug discovery.

Introduction to 7-Nitro-2,1,3-benzoxadiazole Derivatives

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a key pharmacophore in the design of enzyme inhibitors, particularly for Glutathione S-Transferases (GSTs).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[1] Overexpression of certain GST isoforms, such as GST P1-1, is frequently observed in cancer cells and is associated with multidrug resistance.[2] Therefore, the development of potent and selective GST inhibitors is a promising strategy in cancer therapy.[2]

A prominent derivative of this class is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX).[1] NBDHEX and its analogs have been shown to be potent inhibitors of GST P1-1 and to induce apoptosis in various cancer cell lines.[2][3] This guide will compare NBDHEX with its derivatives, focusing on their structure-activity relationships and biological effects.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of NBDHEX and a key derivative, 4n , against different GST isoforms and their cytotoxic effects on various cancer cell lines.

CompoundTargetIC50 (µM)Cell LineIC50 (µM)Reference
NBDHEX GST P1-1Potent InhibitorMe501 (Melanoma)1.2 ± 0.1[3]
A375 (Melanoma)2.0 ± 0.2[3]
Derivative 4n GST P1-1More selective than NBDHEX143b (Osteosarcoma)More potent than NBDHEX[2]
GST M2-2Selective InhibitionHOS (Osteosarcoma)Less potent than NBDHEX[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Glutathione S-Transferase Inhibition Assay

The inhibitory activity of the compounds on GSTs is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

  • Enzyme Preparation : Recombinant human GSTA1-1, GSTM2-2, and GSTP1-1 are expressed and purified.

  • Assay Buffer : Typically, a potassium phosphate buffer (e.g., 100 mM, pH 6.5) is used.

  • Substrates : 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH) are used as substrates.

  • Procedure :

    • The reaction mixture contains the assay buffer, GSH, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the GST enzyme.

    • The formation of the conjugate, S-(2,4-dinitrophenyl)glutathione, is monitored spectrophotometrically at 340 nm.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.[1]

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cells is assessed using the MTT assay.

  • Cell Culture : Human cancer cell lines (e.g., Me501, A375, 143b) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

In Vivo Tumor Growth Inhibition Studies

The in vivo efficacy of the compounds is evaluated in xenograft mouse models.

  • Animal Model : Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Implantation : Human cancer cells (e.g., Me501, 143b) are subcutaneously injected into the flanks of the mice.

  • Treatment : Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The test compounds are administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2][3]

Mandatory Visualization

Signaling Pathway of NBDHEX-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by NBDHEX, leading to apoptosis in cancer cells.

NBDHEX_Pathway NBDHEX NBDHEX GSTP1_JNK GSTP1-1-JNK Complex NBDHEX->GSTP1_JNK Inhibition GSTP1 GSTP1-1 JNK JNK (inactive) GSTP1_JNK->JNK Dissociation JNK_active JNK (active) JNK->JNK_active Activation Apoptosis Apoptosis JNK_active->Apoptosis

Caption: NBDHEX inhibits the GSTP1-1-JNK complex, leading to JNK activation and subsequent apoptosis.

Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram outlines the general workflow for evaluating the in vivo antitumor efficacy of the test compounds.

InVivo_Workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment Compound Administration Grouping->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis & Tumor Growth Inhibition Measurement->Analysis End End Analysis->End

References

Comparative Analysis of Benzoxadiazole Derivatives: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and target selectivity of derivatives of the benzoxadiazole scaffold, with a focus on publicly available experimental data. While specific cross-reactivity studies on 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one are limited in the reviewed literature, this document summarizes the performance of structurally related compounds, offering valuable insights into their potential off-target effects and therapeutic applications. The information presented herein is intended to support researchers in drug discovery and development by providing a framework for evaluating the selectivity of novel compounds based on the benzoxadiazole core.

I. Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of various benzoxadiazole and related heterocyclic derivatives against different biological targets. This data is crucial for understanding the selectivity profile of these compound classes and for guiding the design of more specific molecules.

Compound ClassDerivative ExampleTarget(s)IC50 ValuesReference CompoundIC50 (Reference)
7-Nitro-2,1,3-benzoxadiazole 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)Glutathione S-Transferase P1-1 (GSTP1-1)1.2 ± 0.1 µM (Me501 cells), 2.0 ± 0.2 µM (A375 cells)[1]Temozolomide>100-fold less cytotoxic[1]
7-Nitro-2,1,3-benzoxadiazole NBDHEX Derivative (4n)GSTP1-1, GSTM2-2More selective inhibition than NBDHEXNBDHEXNot specified
Benzoxazole-Oxadiazole Analogue 2Acetylcholinesterase (AChE)6.40 ± 1.10 µM[2]Donepezil33.65 ± 3.50 µM[2]
Benzoxazole-Oxadiazole Analogue 2Butyrylcholinesterase (BuChE)7.50 ± 1.20 µM[2]Donepezil35.80 ± 4.60 µM[2]
Benzoxazole-Oxadiazole Analogue 15Acetylcholinesterase (AChE)5.80 ± 2.18 µM[2]Donepezil33.65 ± 3.50 µM[2]
Benzoxazole-Oxadiazole Analogue 15Butyrylcholinesterase (BuChE)7.20 ± 2.30 µM[2]Donepezil35.80 ± 4.60 µM[2]
Benzoxazole-Oxadiazole Analogue 16Acetylcholinesterase (AChE)6.90 ± 1.20 µM[2]Donepezil33.65 ± 3.50 µM[2]
Benzoxazole-Oxadiazole Analogue 16Butyrylcholinesterase (BuChE)7.60 ± 2.10 µM[2]Donepezil35.80 ± 4.60 µM[2]
2-Aryl-6-carboxamide benzoxazole Compound 36Acetylcholinesterase (AChE)12.62 nM[3]Donepezil69.3 nM[3]
2-Aryl-6-carboxamide benzoxazole Compound 36Butyrylcholinesterase (BChE)25.45 nM[3]Donepezil63.0 nM[3]
Benzoxazole Compound 12lVEGFR-297.38 nMNot specifiedNot specified
Benzoxazole Compound 12lHepG2 cell line10.50 µMNot specifiedNot specified
Benzoxazole Compound 12lMCF-7 cell line15.21 µMNot specifiedNot specified

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

A. Glutathione S-Transferase (GST) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against GST enzymes.

  • Preparation of Reagents :

    • Assay buffer: 0.1 M potassium phosphate buffer, pH 6.5.

    • Substrates: 1 mM Glutathione (GSH) and 1 mM 1-chloro-2,4-dinitrobenzene (CDNB).

    • Enzyme: Appropriate concentration of the GST isoenzyme.

    • Inhibitor: A series of increasing concentrations of the test compound (e.g., NBDHEX).

  • Assay Procedure :

    • The assay is performed in a 1 mL reaction volume.

    • The assay mixture containing GSH and CDNB in the assay buffer is prepared.

    • The reaction is initiated by the addition of the GST enzyme.

    • For inhibitor studies, the enzyme is pre-incubated with the test compound for a specified time before the addition of substrates.

    • The rate of the enzymatic reaction, which is the formation of the GSH-CDNB conjugate, is monitored by measuring the increase in absorbance at 340 nm at 25°C using a spectrophotometer.[4]

  • Data Analysis :

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the dose-response curve.[4]

B. Cholinesterase (AChE and BuChE) Inhibition Assay

This assay, based on Ellman's method, is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Preparation of Reagents :

    • Phosphate buffer (pH 8.0).

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE.

    • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Enzymes: AChE and BuChE.

    • Inhibitor: Test compounds at various concentrations.

  • Assay Procedure :

    • The reaction is typically carried out in a 96-well plate.

    • The enzyme solution is pre-incubated with the test compound for a specified duration.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis :

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by a benzoxadiazole derivative and a typical experimental workflow.

A. NBDHEX-Mediated JNK Activation Pathway

NBDHEX has been shown to induce apoptosis in tumor cells by disrupting the inhibitory complex between GSTP1-1 and c-Jun N-terminal Kinase (JNK), leading to JNK activation.[1]

NBDHEX_JNK_Pathway cluster_cell Tumor Cell NBDHEX NBDHEX GSTP1_JNK_complex GSTP1-1 :: JNK (Inactive Complex) NBDHEX->GSTP1_JNK_complex disrupts GSTP1 GSTP1-1 GSTP1_JNK_complex->GSTP1 JNK JNK (Inactive) GSTP1_JNK_complex->JNK JNK_active JNK (Active) JNK->JNK_active activation Apoptosis Apoptosis JNK_active->Apoptosis induces

Caption: NBDHEX disrupts the GSTP1-1/JNK complex, leading to JNK activation and apoptosis.

B. General Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines the typical steps involved in an in vitro enzyme inhibition assay to determine the IC50 of a test compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) preincubation Pre-incubate Enzyme with Test Compound reagents->preincubation compound Prepare Serial Dilutions of Test Compound compound->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation measurement Measure Reaction Rate (e.g., Absorbance Change) initiation->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc Determine IC50 Value (Dose-Response Curve) inhibition_calc->ic50_calc

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Performance Evaluation of 2,1,3-Benzoxadiazole Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target compound: Initial literature searches for "6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one" did not yield specific data for performance in assays. However, a closely related and extensively studied class of compounds, the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, offers a wealth of information. This guide will focus on a prominent member of this class, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) , as a representative of the 2,1,3-benzoxadiazole scaffold. NBDHEX is a potent inhibitor of Glutathione S-transferase (GST), an enzyme family often implicated in cancer cell survival and drug resistance.

This guide provides a comparative analysis of NBDHEX's performance in various assays against other GST inhibitors and standard chemotherapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of NBDHEX and other relevant compounds in various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: NBDHEX vs. Standard Chemotherapeutics in Human Melanoma and Osteosarcoma Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
NBDHEX Me501Melanoma1.2 ± 0.1[1]
A375Melanoma2.0 ± 0.2[1]
U-2OSOsteosarcomaNot specified, but effective[2][3]
U-2OS/CDDP4 µg (Cisplatin-resistant)OsteosarcomaNot specified, but effective[2]
Temozolomide Me501Melanoma>100x higher than NBDHEX[1]
A375Melanoma>100x higher than NBDHEX[1]
Cisplatin U-2OSOsteosarcomaNot specified, but NBDHEX overcomes resistance[3]

Table 2: NBDHEX vs. Doxorubicin in Adriamycin-Resistant Breast Cancer Cells

CompoundCell LineCancer TypeIC50 (µM)Reference
NBDHEX MCF-7/ADRAdriamycin-Resistant Breast Cancer0.5 - 1.0 (inhibits 50% of GSTpi activity)[4]
Doxorubicin MCF-7Breast Cancer3.35 ± 0.18[4]
MCF-7/ADRAdriamycin-Resistant Breast Cancer150.57 ± 3.07[4]

Table 3: Comparative IC50 Values of Other GST Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
Ethacrynic Acid A549Non-small cell lung cancer87.03
H1975Non-small cell lung cancer99.54
Primary CLL cellsChronic Lymphocytic Leukemia8.56 ± 3[4]
TLK117 HT29Colon Adenocarcinoma>200[1]
TLK199 (pro-drug of TLK117) HT29Colon Adenocarcinoma22[1]
SW620Colon Adenocarcinoma26-28[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Glutathione S-Transferase (GST) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of GST by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution (100 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

  • Cell or tissue lysate containing GST

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Reaction Cocktail Preparation: For each 1 ml assay, prepare a cocktail containing 980 µl of phosphate buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB. Mix well.

  • Blank Measurement: To a cuvette, add 900 µl of the reaction cocktail and 100 µl of phosphate buffer (or lysis buffer without protein). Use this to zero the spectrophotometer at 340 nm.

  • Sample Measurement: To a separate cuvette, add 900 µl of the reaction cocktail.

  • Initiate Reaction: Add 100 µl of the cell or tissue lysate to the sample cuvette and mix immediately by inverting.

  • Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 5 minutes. The rate of increase in absorbance is proportional to the GST activity.

  • Inhibitor Studies: To determine the IC50 of an inhibitor (e.g., NBDHEX), perform the assay in the presence of varying concentrations of the inhibitor. Pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells. The WST-8 reagent is reduced by cellular dehydrogenases to a yellow-colored formazan product, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Compound to be tested (e.g., NBDHEX)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µl of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cells treated with the test compound and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/ml.

  • Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

NBDHEX Mechanism of Action: JNK Pathway Activation

The following diagram illustrates the proposed signaling pathway through which NBDHEX induces apoptosis. Under normal conditions, GSTP1 binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. NBDHEX inhibits GSTP1, leading to the dissociation of the GSTP1-JNK complex. The released and activated JNK then initiates a downstream signaling cascade that culminates in apoptosis.[1][2]

NBDHEX_Mechanism cluster_normal Normal Cell State cluster_treated NBDHEX Treatment GSTP1 GSTP1 JNK JNK GSTP1->JNK binds and inhibits Apoptosis_inactive Apoptosis (Inactive) JNK->Apoptosis_inactive NBDHEX NBDHEX GSTP1_i GSTP1 NBDHEX->GSTP1_i inhibits JNK_a JNK (Active) GSTP1_i->JNK_a dissociation Apoptosis_active Apoptosis JNK_a->Apoptosis_active activates

Caption: NBDHEX-induced apoptotic signaling pathway.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

This diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify novel enzyme inhibitors. The process begins with a primary screen of a large compound library, followed by secondary assays to confirm activity and assess selectivity, and finally, lead optimization.

HTS_Workflow Compound_Library Compound Library (>10,000 compounds) Primary_Screen Primary Screen (Single concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (~1-5% of library) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Caption: High-throughput screening workflow for enzyme inhibitors.

References

A Comparative Guide to Amine-Reactive Fluorogenic Reagents: NBD-Cl vs. NBD-F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for the fluorescent labeling of primary and secondary amines, the selection of an appropriate derivatizing agent is paramount. This guide provides a comprehensive comparison of two widely used fluorogenic reagents from the nitrobenzoxadiazole (NBD) family: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

While the requested comparison of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one with NBD-Cl is not feasible due to the lack of available scientific literature and performance data for the former, this guide offers a data-driven benchmark of NBD-Cl against a well-established and closely related alternative, NBD-F. This comparison will aid in making an informed decision for applications requiring sensitive and quantitative analysis of amine-containing molecules.

Overview of NBD-Cl and NBD-F

NBD-Cl and NBD-F are both non-fluorescent compounds that react with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts.[1] This fluorogenic property makes them invaluable tools for the derivatization of otherwise non-detectable molecules, enabling their quantification in complex biological and chemical matrices. The reaction proceeds via a nucleophilic aromatic substitution, where the amine or thiol displaces the halogen atom on the benzoxadiazole ring.[2] The resulting NBD-amine adducts typically exhibit bright green fluorescence.[2]

Data Presentation: Quantitative Comparison

The key performance characteristics of NBD-Cl and NBD-F are summarized in the table below, providing a clear basis for comparison.

PropertyNBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole)NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)
Molecular Weight 199.56 g/mol 183.10 g/mol
Reactivity Moderately reactive.Highly reactive; reported to be up to 500 times more reactive than NBD-Cl with certain amino acids.[3]
Reaction Conditions Typically requires heating (e.g., 60-70°C) and alkaline pH (8-11) for efficient derivatization. Reaction times can be 30 minutes or longer.[4]Reacts rapidly under milder conditions, often at room temperature or with gentle heating (e.g., 60°C for 1-5 minutes) at a slightly alkaline pH (around 8).[3][5]
Stability of Reagent More stable in solution compared to NBD-F.Less stable in solution, requiring more careful storage and handling.[3]
Excitation Wavelength (Adduct) ~460-480 nm~460-480 nm
Emission Wavelength (Adduct) ~530-550 nm~530-550 nm
Applications Widely used for labeling amino acids, peptides, proteins, and thiols for HPLC and fluorescence microscopy.[1][4]Preferred for applications requiring rapid derivatization, such as in online microdialysis-capillary electrophoresis, and for sensitive analytes that may degrade under harsh reaction conditions.[5]

Experimental Protocols

Detailed methodologies for the use of NBD-Cl and NBD-F in the derivatization of amino acids for HPLC analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific application and instrumentation.

Protocol 1: Derivatization of Amino Acids with NBD-Cl for HPLC Analysis

Materials:

  • NBD-Cl solution (e.g., 10 mM in acetonitrile)

  • Borate buffer (50 mM, pH 9.0)

  • Amino acid standard or sample solution

  • Hydrochloric acid (HCl) solution (50 mM)

  • HPLC system with a fluorescence detector

Procedure:

  • In a reaction vial, mix 100 µL of the amino acid solution with 200 µL of borate buffer.

  • Add 100 µL of the NBD-Cl solution to the vial.

  • Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 100 µL of 50 mM HCl to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • Monitor the fluorescence of the NBD-amino acid adducts with excitation at ~470 nm and emission at ~530 nm.

Protocol 2: Derivatization of Amino Acids with NBD-F for HPLC Analysis

Materials:

  • NBD-F solution (e.g., 20 mM in acetonitrile)[5]

  • Borate buffer (50 mM, pH 8.0)

  • Amino acid standard or sample solution

  • Hydrochloric acid (HCl) solution (50 mM)

  • HPLC system with a fluorescence detector

Procedure:

  • In a reaction vial, mix 100 µL of the amino acid solution with 200 µL of borate buffer.

  • Add 100 µL of the NBD-F solution to the vial.

  • Vortex the mixture and incubate at 60°C for 5 minutes in a water bath.[5]

  • After incubation, cool the reaction mixture on ice.

  • Add 100 µL of 50 mM HCl to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • Monitor the fluorescence of the NBD-amino acid adducts with excitation at ~470 nm and emission at ~530 nm.

Mandatory Visualization

Chemical Structures

cluster_nbd_cl NBD-Cl cluster_nbd_f NBD-F nbd_cl_structure nbd_cl_structure nbd_f_structure nbd_f_structure

Caption: Chemical structures of NBD-Cl and NBD-F.

Experimental Workflow for Amine Derivatization

start Amine-containing Sample add_buffer Add Borate Buffer (pH 8-9) start->add_buffer add_reagent Add NBD-Cl or NBD-F Solution add_buffer->add_reagent incubate Incubate (with heating for NBD-Cl) add_reagent->incubate stop_reaction Stop Reaction (e.g., with HCl) incubate->stop_reaction analyze HPLC Analysis with Fluorescence Detection stop_reaction->analyze

Caption: General experimental workflow for amine derivatization.

Signaling Pathway: Nucleophilic Aromatic Substitution

nbd_x NBD-X (X = Cl or F) meisenheimer Meisenheimer Complex (Intermediate) nbd_x->meisenheimer + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->meisenheimer nbd_amine Fluorescent NBD-Amine Adduct meisenheimer->nbd_amine - X⁻ hx HX meisenheimer->hx - H⁺

References

quantitative analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No quantitative binding affinity data was found for the specific compound 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one. This guide provides a comparative analysis of a well-characterized derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), and its analogs, which are potent inhibitors of Glutathione S-Transferases (GSTs).

This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis of the binding affinity of 7-nitro-2,1,3-benzoxadiazole derivatives. Here, we present a comparative overview of the inhibitory activity of NBDHEX and its analogs against various GST isoforms, detail the experimental protocols for determining inhibitory constants, and illustrate the relevant signaling pathways.

Quantitative Binding Affinity Data

The inhibitory efficacy of NBDHEX and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for NBDHEX and selected analogs against different human GST isoforms.

CompoundTarget IsoformIC50 (µM)Reference
NBDHEX GSTP1-10.80--INVALID-LINK--
GSTM2-2< 0.01--INVALID-LINK--
GS-NBD (Compound 1) GSTP1-17.8--INVALID-LINK--
GSTM2-20.26--INVALID-LINK--
γ-oxa-analog of GS-NBD (Compound 5) GSTP1-17.9--INVALID-LINK--
GSTM2-20.3--INVALID-LINK--
MC3181 GSTP1-1Not specified--INVALID-LINK-- (Described as a specific GSTP1-1 inhibitor)

Experimental Protocols

The determination of IC50 values for GST inhibitors is typically performed using a spectrophotometric assay that measures the rate of conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB).

GST Inhibition Assay Protocol

  • Reagents and Buffers:

    • 0.1 M potassium phosphate buffer (pH 6.5)

    • 1 mM Glutathione (GSH)

    • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB)

    • Purified human GST isoforms (e.g., GSTP1-1, GSTM2-2)

    • Inhibitor compounds (NBDHEX and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The GST activity is measured in a 0.1 M potassium phosphate buffer (pH 6.5) containing 1 mM GSH and 1 mM CDNB as a co-substrate.

    • Inhibition experiments are performed by adding varying concentrations of the inhibitor to the assay mixture.

    • The reaction is initiated by the addition of the GST enzyme.

    • The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of the GS-DNB conjugate.

    • The IC50 value, defined as the inhibitor concentration that causes 50% inhibition of the enzyme activity, is determined by fitting the experimental data to a suitable dose-response curve.

Visualizations

Signaling Pathway

NBDHEX has been shown to induce apoptosis in cancer cells by disrupting the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. This leads to the activation of the JNK signaling pathway.

JNK_Signaling_Pathway Stress Cellular Stress / NBDHEX GSTP1_JNK GSTP1-1 :: JNK (Inactive Complex) Stress->GSTP1_JNK Inhibition of interaction GSTP1 GSTP1-1 GSTP1_JNK->GSTP1 Dissociation JNK JNK (Active) GSTP1_JNK->JNK Release & Activation AP1 AP-1 (c-Jun / c-Fos) JNK->AP1 Phosphorylation Apoptosis Apoptosis AP1->Apoptosis Gene Transcription

Caption: JNK signaling pathway activation by NBDHEX.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 of a GST inhibitor.

GST_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Assay Buffer, GSH, CDNB, Enzyme, and Inhibitor dilutions Start->PrepareReagents AssaySetup Add reagents and varying concentrations of inhibitor to microplate wells PrepareReagents->AssaySetup InitiateReaction Add GST enzyme to initiate the reaction AssaySetup->InitiateReaction MeasureAbsorbance Measure absorbance at 340 nm over time using a spectrophotometer InitiateReaction->MeasureAbsorbance DataAnalysis Calculate reaction rates and plot % inhibition vs. inhibitor concentration MeasureAbsorbance->DataAnalysis DetermineIC50 Determine IC50 value from the dose-response curve DataAnalysis->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for GST inhibition assay.

Assessing the Specificity of Benzoxadiazole-Based Fluorescent Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is paramount for elucidating their function, localization, and interactions. This guide provides a comparative assessment of the specificity of labeling using the 2,1,3-benzoxadiazole scaffold, with a focus on the widely used nitrobenzoxadiazole (NBD) derivatives, due to the limited specific data available for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one. We will compare the performance of NBD-based probes with other common fluorescent labeling agents, supported by experimental data and detailed protocols.

Introduction to Benzoxadiazole-Based Probes

Fluorescent probes based on the 2,1,3-benzoxadiazole heterocycle, particularly 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, are small, environmentally sensitive fluorophores. Their fluorescence is often quenched in aqueous environments and enhanced in hydrophobic settings, making them useful for probing protein folding and membrane interactions.[1] NBD compounds, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are reactive towards primary and secondary amines and thiols, allowing for covalent labeling of proteins.[2]

Comparative Analysis of Fluorescent Probes

The choice of a fluorescent label is critical and depends on factors such as the specific application, the protein of interest, and the available instrumentation. Below is a comparison of key photophysical and reactivity properties of NBD derivatives against other popular classes of fluorescent dyes.

Table 1: Photophysical Properties of Selected Amine-Reactive Fluorescent Dyes

Dye FamilyExample CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness*Photostability
Benzoxadiazole NBD-X~465-485~535-540~22,000-25,000~0.3Low to ModerateLow
Fluorescein FITC~494~518~80,000~0.92HighLow
Rhodamine TRITC~557~576~85,000~0.20ModerateModerate
BODIPY BODIPY FL, SE~503~512~80,000~0.97Very HighHigh
Alexa Fluor Alexa Fluor 488~495~519~73,000~0.92Very HighHigh
Cyanine Cy3~550~570~150,000~0.15HighHigh

*Relative Brightness is the product of the Molar Extinction Coefficient and the Quantum Yield.

Table 2: Reactivity and Specificity of Amine-Reactive Probes

Reactive GroupTarget Residue(s)Optimal pHBond FormedStability of ConjugateKey Considerations
Halobenzoxadiazole (e.g., NBD-Cl) Amines (Lys, N-terminus), Thiols (Cys)8.0 - 9.5 (amines), Neutral (thiols)Amine or ThioetherStableReaction with thiols is often faster; fluorescence of amine adducts is typically higher.[2]
Isothiocyanate (e.g., FITC, TRITC) Amines (Lys, N-terminus)9.0 - 9.5ThioureaLess stable than amide bonds, especially at high temperatures.[3]Can be easier to control the degree of labeling.[3]
Succinimidyl Ester (e.g., NHS Esters) Amines (Lys, N-terminus)8.0 - 9.0AmideHighly stableProne to hydrolysis in aqueous solutions.[3]
Maleimide Thiols (Cys)6.5 - 7.5ThioetherHighly stableHighly specific for sulfhydryl groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and specific protein labeling. Below are general protocols for labeling proteins with NBD-Cl and a common alternative, a succinimidyl ester dye.

Protocol 1: Protein Labeling with NBD-Cl

This protocol is adapted from general procedures for labeling proteins with amine-reactive NBD derivatives.[2]

Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer, e.g., 50 mM sodium borate, pH 8.5)

  • NBD-Cl (10 mM stock solution in anhydrous DMSO or DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Stop solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the NBD-Cl stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • To stop the reaction, add the stop solution to a final concentration of 10-100 mM and incubate for 30 minutes.

  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the NBD adduct (around 478 nm).

Protocol 2: Protein Labeling with a Succinimidyl Ester (NHS-Ester) Dye

This protocol provides a general method for labeling proteins with amine-reactive NHS-ester dyes.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS-ester dye (10 mg/mL stock solution in anhydrous DMSO or DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Storage buffer (e.g., PBS)

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Add the NHS-ester dye stock solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Calculate the degree of labeling by measuring the absorbance of the protein (280 nm) and the dye at its absorbance maximum.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological relationships.

ProteinLabelingWorkflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (1-5 mg/mL in Buffer) Reaction Incubation (1-2 hours, RT, dark) Protein->Reaction Dye Fluorescent Dye Stock (e.g., NBD-Cl in DMSO) Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Spectrophotometry (DOL Calculation) Purification->Analysis Application Downstream Application (e.g., Microscopy) Analysis->Application

Caption: General workflow for fluorescently labeling proteins.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Effector Effector Protein Receptor->Effector Ligand Binding Kinase1 Kinase 1 Effector->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation

Caption: A generic signaling pathway illustrating protein interactions.

Specificity and Off-Target Considerations

A key aspect of assessing a labeling reagent is its specificity. While amine-reactive dyes are widely used due to the prevalence of lysine residues and N-termini on protein surfaces, this can also lead to a lack of site-specificity.

  • NBD-Cl Reactivity: NBD-Cl reacts with both primary/secondary amines and thiols. The reaction with thiols is often faster and can occur at a more neutral pH.[2] This dual reactivity can be a disadvantage if site-specific labeling is required. However, the fluorescence of NBD-amine adducts is generally much higher than that of NBD-thiol adducts, which can be leveraged for some degree of selectivity in detection.[2]

  • Controlling Specificity: To improve the specificity of labeling, several strategies can be employed:

    • pH Optimization: As the pKa of the N-terminal α-amino group is typically lower than that of the lysine ε-amino group, labeling at a near-neutral pH can favor N-terminal modification.[4]

    • Site-Directed Mutagenesis: Introducing a uniquely reactive residue, such as a cysteine, at a specific site allows for highly specific labeling with thiol-reactive dyes like maleimides.

    • Enzymatic Labeling: Methods like Sortase-mediated ligation or HaloTag/SNAP-tag technologies offer highly specific, covalent labeling at a predetermined site.

Conclusion

References

Unveiling the Potential of Benzoxadiazole Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents and advanced molecular probes is a continuous endeavor. Among the myriad of heterocyclic compounds, benzoxadiazole and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities and intriguing photophysical properties. This guide provides a comprehensive comparison of recently developed benzoxadiazole derivatives, supported by experimental data, to aid in the rational design and selection of compounds for further investigation.

This review delves into the anticancer and fluorescent properties of various benzoxadiazole derivatives, presenting a side-by-side comparison of their performance. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate the evaluation of these promising compounds.

Anticancer Activity: A Quantitative Comparison

Benzoxadiazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting their potent cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzoxadiazole and related oxadiazole derivatives, offering a quantitative comparison of their anticancer efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Standard DrugReference
Amide 1,3,4-oxadiazole linked benzoxazole (12a)HT-29 (Colon)0.018Doxorubicin[1]
Amide 1,3,4-oxadiazole linked benzoxazole (12j)HT-29 (Colon)0.093Doxorubicin[1]
Benzofuran–oxadiazole hybrid (5d)A549 (Lung)6.3 ± 0.7Crizotinib (8.54 ± 0.84 µM)[2]
Benzofuran–oxadiazole hybrid (5e)A549 (Lung)17.9 ± 0.46Crizotinib (8.54 ± 0.84 µM)[2]
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.965-fluorouracil (3.2 µM)[3]
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.355-fluorouracil (0.23 µM)[3]
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleT47D (Breast)19.40Paclitaxel (4.10 µM)[3]
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolPC-3 (Prostate)15.7Mitomycin (1.50 µM)[3]

Fluorescent Properties: A Spectroscopic Comparison

The unique photophysical properties of benzoxadiazole derivatives have positioned them as valuable fluorescent probes for various biological applications. Their emission characteristics are often sensitive to the local environment, making them excellent candidates for sensing and imaging. The table below compares the key photophysical data of several fluorescent benzoxadiazole derivatives.

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
9a 41949437380.502.7 x 10⁴Chloroform[4]
9b 41949637620.522.8 x 10⁴Chloroform[4]
9c 41949837860.542.9 x 10⁴Chloroform[4]
9d 41949737740.512.8 x 10⁴Chloroform[4]
BODIPY 1 350-410--0.005-0.9923,000-42,500-[5]
Thiourea-substituted (2b) -->250 nm0.004-Acetonitrile[6]
Thiourea-substituted (2c) -->250 nm0.05-Acetonitrile[6]

Experimental Protocols

Synthesis of Benzoxadiazole Derivatives (General Procedure)

A common synthetic route to 2,1,3-benzoxadiazole derivatives involves the reaction of an appropriately substituted o-phenylenediamine with a suitable reagent to form the heterocyclic ring. For instance, the synthesis of 4,7-disubstituted 2,1,3-benzoxadiazoles can be achieved through a multi-step process starting from 2-nitroaniline.[4]

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. 2-Nitroaniline is reacted with a strong base like potassium hydroxide in the presence of an oxidizing agent such as sodium hypochlorite.[4]

Step 2: Synthesis of 2,1,3-Benzoxadiazole. The resulting N-oxide is then deoxygenated using a reducing agent like triphenylphosphine to yield the 2,1,3-benzoxadiazole core.[4]

Step 3: Functionalization. The benzoxadiazole core can be further functionalized at various positions. For example, bromination at the 4 and 7 positions allows for subsequent cross-coupling reactions, such as the Sonogashira coupling, to introduce different substituents.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several benzoxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

Certain benzoxazole derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[7] This pathway is crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase, these compounds inhibit its activation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxadiazole Benzoxadiazole Derivative Benzoxadiazole->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxadiazole derivatives.

Induction of Apoptosis via GSTP1-1/JNK Pathway

Some 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for glutathione S-transferases (GSTs), particularly GSTP1-1. Under normal conditions, GSTP1-1 binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[2][4] By binding to GSTP1-1, the benzoxadiazole derivative disrupts the GSTP1-1/JNK complex, leading to the release and activation of JNK. Activated JNK then triggers the downstream apoptotic cascade, culminating in programmed cell death.

Apoptosis_Pathway Benzoxadiazole 7-Nitro-2,1,3-benzoxadiazole Derivative GSTP1_1 GSTP1-1 Benzoxadiazole->GSTP1_1 Inhibits GSTP1_1_JNK GSTP1-1-JNK Complex (Inactive) GSTP1_1->GSTP1_1_JNK JNK JNK JNK->GSTP1_1_JNK Apoptosis Apoptosis JNK->Apoptosis Triggers GSTP1_1_JNK->JNK Release & Activation

Caption: Induction of apoptosis by a benzoxadiazole derivative via the GSTP1-1/JNK pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantitative and qualitative analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific validated methods for this compound in publicly available literature, this guide extrapolates from established methods for similar benzoxadiazole derivatives and general principles of analytical method validation.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each method is evaluated based on typical performance characteristics, and detailed, albeit generalized, experimental protocols for validation are provided.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance indicators for the most probable analytical techniques for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioMeasurement of light absorption
Selectivity High (with appropriate column and mobile phase)Very High (mass spectral data provides structural information)Low to Moderate (potential for interference from other chromophores)
Sensitivity High (ng/mL to pg/mL range with sensitive detectors like UV or MS)Very High (pg to fg range)Moderate (µg/mL to ng/mL range)
Linearity Typically excellent (R² > 0.99) over a defined concentration rangeGood (R² > 0.99) but may have a narrower linear range than HPLCGood (R² > 0.99) within the limits of Beer's Law
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery)Moderate to High (can be affected by matrix interference)
Precision High (RSD < 2%)High (RSD < 5%)High (RSD < 2% for instrumental precision)
Robustness Good (can be evaluated by varying parameters like mobile phase composition, pH, and flow rate)Good (can be evaluated by varying parameters like injection temperature and gas flow rate)Excellent (less susceptible to minor variations in experimental conditions)
Sample Throughput Moderate to HighModerateHigh
Cost Moderate to HighHighLow
Experimental Protocols for Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. Below are generalized protocols for validating HPLC, GC-MS, and UV-Vis spectroscopy methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.

1.1. Proposed HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis scan)

  • Column Temperature: 30 °C

1.2. Validation Parameters and Procedures

  • Specificity/Selectivity: Analyze a blank sample (matrix without the analyte), a standard solution of this compound, and a spiked sample. The analyte peak should be well-resolved from any matrix components.

  • Linearity: Prepare a series of at least five standard solutions of varying concentrations. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±10%) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] It offers high selectivity due to the mass fragmentation patterns.

2.1. Proposed GC-MS Method

  • Column: HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

2.2. Validation Parameters and Procedures

  • Specificity/Selectivity: Analyze a blank matrix and a spiked sample. The mass spectrum of the analyte peak in the spiked sample should match that of a pure standard.

  • Linearity: Prepare a series of at least five standard solutions. Plot the peak area of a characteristic ion against concentration and perform a linear regression. R² should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recovery should be within 95-105%.

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration. RSD should be ≤ 5%.

    • Intermediate Precision: Analyze samples on different days or with different analysts. RSD should be ≤ 5%.

  • LOD and LOQ: Determine based on the S/N ratio of a characteristic ion.

  • Robustness: Vary parameters like injector temperature (±5 °C) and gas flow rate (±5%) and evaluate the impact on the results.

UV-Vis Spectroscopy Method Validation

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of compounds with chromophores.[4][5][6]

3.1. Proposed UV-Vis Method

  • Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol, ethanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of the analyte from 200-800 nm.

  • Instrument: A calibrated spectrophotometer.

3.2. Validation Parameters and Procedures

  • Specificity/Selectivity: Scan the blank matrix to ensure no significant absorbance at the λmax of the analyte.

  • Linearity: Prepare a series of at least five standard solutions. Plot absorbance against concentration. R² should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix. Recovery should be within 98-102%.

  • Precision:

    • Repeatability: Measure the absorbance of at least six replicate samples. RSD should be ≤ 2%.

    • Intermediate Precision: Measure the absorbance of the same samples on different days. RSD should be ≤ 2%.

  • LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: The method is generally robust, but the stability of the analyte in the chosen solvent should be assessed.

Visualizing the Validation Workflow

To provide a clear overview of the logical flow of the validation process, the following diagrams have been generated using the DOT language.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation end End: Validated Method documentation->end

Caption: General workflow for analytical method validation.

HPLC_Validation_Detail hplc_method HPLC Method Development system_suitability System Suitability Test (Resolution, Tailing Factor, Plate Count) hplc_method->system_suitability validation_params Validation Parameters system_suitability->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability & Intermediate Precision) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness validated_hplc Validated HPLC Method specificity->validated_hplc linearity->validated_hplc accuracy->validated_hplc precision->validated_hplc lod_loq->validated_hplc robustness->validated_hplc

Caption: Detailed workflow for HPLC method validation.

References

Safety Operating Guide

Proper Disposal of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical compound, in line with established laboratory safety protocols.

Hazard Profile and Safety Precautions

Key hazard statements for similar compounds include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Based on these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Chemical safety goggles or face shield
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted by trained personnel in a designated area. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Collect waste this compound in a clearly labeled, sealed, and compatible container.
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Preparing for Disposal:

  • For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent. This should be done in a fume hood.
  • The resulting solution should be placed in a suitable container for chemical incineration.

3. Final Disposal:

  • Arrange for collection by a licensed hazardous waste disposal company.
  • The preferred method of disposal is chemical incineration equipped with an afterburner and scrubber to neutralize harmful combustion products.
  • Crucially, do not allow the chemical or its containers to enter drains or the environment.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ventilate the space.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if dust is present) B In a fume hood, collect waste This compound A->B C Place in a labeled, sealed, and compatible waste container B->C D Optional: Dissolve in a combustible solvent for incineration C->D E Store waste container in a designated, secure, and well-ventilated area C->E For solid waste D->E If solvent is added F Arrange for pickup by a licensed hazardous waste disposal service E->F G Incinerate in a chemical incinerator with afterburner and scrubber F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one was found. The following guidance is based on the general properties and hazards of structurally similar benzoxadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on data from similar compounds, this compound should be treated as a potentially hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations to be performed.

Table 1: Recommended Personal Protective Equipment

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash GogglesAs required by risk assessment, especially if heating or generating aerosolsLab Coat or Chemical Resistant Apron
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face Shield (if splash hazard exists)As required by risk assessmentLab Coat and Chemical Resistant Apron
Spill Cleanup Evacuate and Ventilate AreaHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical Resistant Coveralls and Boots

Experimental Protocols

Protocol 1: Weighing and Aliquoting the Solid Compound

  • Preparation: Designate a specific area within a chemical fume hood or a ventilated balance enclosure for handling the compound. Ensure all necessary PPE is worn correctly before handling.

  • Weighing: Use a tared, sealed container to weigh the desired amount of the solid. Use spatulas and other tools dedicated to this compound to prevent cross-contamination.[5]

  • Aliquoting: If preparing multiple aliquots, do so within the enclosure.

  • Cleanup: Carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water after handling is complete.

Protocol 2: Solution Preparation

  • Setup: Conduct all solution preparation within a certified chemical fume hood.

  • Dissolution: Slowly add the weighed solid to the solvent in a suitable container. Avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[5]

  • Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store in a compatible, sealed container.

Operational and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify laboratory personnel and the safety officer.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE for spill cleanup as outlined in Table 1.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal:

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible container.

  • Disposal: All waste must be disposed of as hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Required task Identify Task: - Weighing Solid - Handling Solution - High Energy Operation start->task hazard Assess Hazards: - Dust/Aerosol Generation - Splash Potential - Volatility task->hazard eng_controls Engineering Controls: - Fume Hood - Ventilated Enclosure hazard->eng_controls Mitigate Exposure emergency Emergency Plan: - Spill Kit - First Aid hazard->emergency hand_protection Hand Protection: - Nitrile/Neoprene Gloves - Double Gloving eng_controls->hand_protection eye_protection Eye/Face Protection: - Safety Glasses - Goggles - Face Shield hand_protection->eye_protection resp_protection Respiratory Protection: - N95 Respirator - Air-Purifying Respirator eye_protection->resp_protection body_protection Body Protection: - Lab Coat - Chemical Apron - Coveralls resp_protection->body_protection proceed Proceed with Task body_protection->proceed disposal Disposal Plan: - Labeled Waste Containers proceed->disposal

Caption: PPE selection workflow for handling hazardous chemicals.

References

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